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  • Product: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
  • CAS: 1217501-22-8

Core Science & Biosynthesis

Foundational

Synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and key data presented in a clear and structured format for easy reference by researchers and professionals in the field.

Overview of the Synthetic Strategy

The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-bromo-N-t-butyl-N-methylbenzenesulfonamide. This is followed by a lithium-halogen exchange and subsequent borylation to yield the final product. This approach is a common and effective method for the introduction of a boronic acid moiety onto an aromatic ring.

Logical Workflow of the Synthesis:

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation 3-Bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride Reaction1 Reaction 3-Bromobenzenesulfonyl_chloride->Reaction1 N-t-butyl-N-methylamine N-t-butyl-N-methylamine N-t-butyl-N-methylamine->Reaction1 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide Reaction1->3-Bromo-N-t-butyl-N-methylbenzenesulfonamide Reaction2 Lithium-Halogen Exchange & Borylation 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide->Reaction2 n-Butyllithium n-Butyllithium n-Butyllithium->Reaction2 Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Reaction2 Target_Compound 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid Reaction2->Target_Compound

Caption: Synthetic workflow for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Physicochemical Data of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Bromobenzenesulfonyl chloride2905-24-0C₆H₄BrClO₂S255.52White to off-white solid
N-t-butyl-N-methylamine2588-06-9C₅H₁₃N87.16Colorless liquid
3-Bromo-N-t-butyl-N-methylbenzenesulfonamide1187386-30-6C₁₁H₁₆BrNO₂S306.22White to off-white solid
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid1217501-22-8C₁₁H₁₈BNO₄S271.14White to off-white solid

Experimental Protocols

The following protocols are representative methods based on established procedures for analogous chemical transformations. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.

Synthesis of 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide

This procedure details the reaction of 3-bromobenzenesulfonyl chloride with N-t-butyl-N-methylamine to form the corresponding sulfonamide.

Reaction Scheme:

step1 start1 3-Bromobenzenesulfonyl chloride product 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide start1->product Pyridine, CH2Cl2, 0 °C to rt start2 N-t-butyl-N-methylamine start2->product

Caption: Synthesis of the sulfonamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromobenzenesulfonyl chloride255.5210.02.56 g
N-t-butyl-N-methylamine87.1612.01.05 g (1.45 mL)
Pyridine79.1015.01.19 g (1.21 mL)
Dichloromethane (DCM)--50 mL
1 M Hydrochloric acid (HCl)--30 mL
Saturated sodium bicarbonate--30 mL
Brine--30 mL
Anhydrous magnesium sulfate---

Procedure:

  • To a solution of 3-bromobenzenesulfonyl chloride (10.0 mmol, 2.56 g) in dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add pyridine (15.0 mmol, 1.21 mL).

  • Slowly add N-t-butyl-N-methylamine (12.0 mmol, 1.45 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-N-t-butyl-N-methylbenzenesulfonamide.

Synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

This procedure describes the conversion of the brominated sulfonamide to the target boronic acid via a lithium-halogen exchange followed by borylation.

Reaction Scheme:

step2 start 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide product 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid start->product 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+

Caption: Borylation to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromo-N-t-butyl-N-methylbenzenesulfonamide306.225.01.53 g
Anhydrous Tetrahydrofuran (THF)--40 mL
n-Butyllithium (2.5 M in hexanes)64.066.02.4 mL
Triisopropyl borate188.087.51.41 g (1.73 mL)
1 M Hydrochloric acid (HCl)--20 mL
Diethyl ether--50 mL
Saturated sodium chloride (brine)--20 mL
Anhydrous magnesium sulfate---

Procedure:

  • Dissolve 3-bromo-N-t-butyl-N-methylbenzenesulfonamide (5.0 mmol, 1.53 g) in anhydrous tetrahydrofuran (40 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 6.0 mmol, 2.4 mL) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (7.5 mmol, 1.73 mL) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (20 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Safety Considerations

  • 3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.

  • Triisopropyl borate is flammable.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. The presented protocols, based on established chemical literature, offer a reliable starting point for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures, with appropriate attention to safety and purification techniques, will enable the successful preparation of this important synthetic intermediate.

Exploratory

An In-depth Technical Guide to 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Limited direct experimental data is publicly available for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. This guide provides a comprehensive overview based on the known properties of its close structural analog, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, and the well-established chemistry of phenylboronic acids and sulfonamides.

Core Chemical Properties

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety and a sulfonamide functional group. The presence of these two key functionalities dictates its chemical reactivity and potential biological applications. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions, while the sulfonamide group is a well-known pharmacophore.

Physicochemical Data
PropertyValue (for 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid)Reference
Molecular Formula C₁₀H₁₆BNO₄S[1]
Molecular Weight 257.11 g/mol [2]
CAS Number 221290-14-8[1]
Melting Point 224-228 °C (decomposes)[1]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and chloroform (slightly).[3] Poorly soluble in nonpolar solvents and water.General knowledge
pKa The pKa of the boronic acid is expected to be around 8.8, similar to unsubstituted phenylboronic acid.[3]General knowledge
Spectroscopic Data

Specific spectroscopic data for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is not available in the public domain. However, the expected characteristic signals based on the analysis of related sulfonamide and phenylboronic acid compounds are presented below.[4][5][6]

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. - N-CH₃ singlet around 2.5-3.0 ppm. - C(CH₃)₃ singlet around 1.3 ppm. - B(OH)₂ broad singlet, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of 120-150 ppm. - Carbon attached to boron will show a broad signal or may not be observed. - N-CH₃ carbon signal around 30-40 ppm. - C(CH₃)₃ quaternary carbon and methyl carbons.
¹¹B NMR - A single broad peak characteristic of a trigonal planar boronic acid, typically in the range of +27 to +30 ppm.[7]
IR (cm⁻¹) - O-H stretching (boronic acid) as a broad band around 3200-3500 cm⁻¹. - Aromatic C-H stretching around 3000-3100 cm⁻¹. - Asymmetric and symmetric SO₂ stretching around 1350 and 1160 cm⁻¹, respectively. - B-O stretching around 1300-1400 cm⁻¹. - S-N stretching around 900-950 cm⁻¹.[4][5]
Mass Spectrometry - Molecular ion peak corresponding to the exact mass of the compound. - Fragmentation pattern showing loss of the t-butyl group, water, and other characteristic fragments.

Experimental Protocols

While a specific protocol for the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is not published, a plausible synthetic route can be devised based on standard organic chemistry methods.

Proposed Synthesis Workflow

The synthesis would likely involve the formation of the sulfonamide followed by the introduction of the boronic acid functionality.

Synthesis_Workflow A 3-Aminobenzenesulfonamide B Protection of Sulfonamide A->B e.g., Boc anhydride C N-Methylation B->C e.g., MeI, base D Diazotization & Sandmeyer Reaction C->D 1. NaNO₂, HCl 2. CuBr E Bromination Product D->E F Lithium-Halogen Exchange E->F e.g., n-BuLi or Mg G Reaction with Trialkyl Borate F->G B(OR)₃ H Acidic Hydrolysis G->H H₃O⁺ I 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid H->I

Caption: Proposed synthetic workflow for the target compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.[8][9][10]

Reaction:

Ar¹-B(OH)₂ + Ar²-X → Ar¹-Ar²

Where Ar¹ is the phenyl group from the boronic acid, Ar² is another aryl group, and X is a halide (Br, I) or triflate.

Typical Experimental Conditions:

  • Reactants: Aryl halide (1.0 equiv.), 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2-1.5 equiv.).

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃, SPhos).[11]

  • Base: An aqueous solution of a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.[10]

  • Solvent: A two-phase solvent system is common, such as toluene/water or dioxane/water.

  • Temperature: The reaction is typically heated, often to the reflux temperature of the solvent.

  • Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

Work-up and Purification:

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Suzuki_Coupling_Workflow A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Palladium Catalyst B->C D Heat the Reaction C->D E Monitor Reaction Progress D->E F Work-up E->F Upon Completion G Purification F->G H Characterization G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid has not been reported, the activities of its constituent moieties suggest potential areas for investigation.

Phenylboronic Acid Moiety and Enzyme Inhibition

Phenylboronic acids are known to act as inhibitors of various enzymes, including proteases and GTP-binding proteins.[12] Studies have shown that phenylboronic acid can inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[13][14] This inhibition can disrupt downstream signaling pathways involved in cell motility and proliferation.

Rho_Signaling_Inhibition cluster_0 A Extracellular Signals Rho_GTPases Rho, Rac, Cdc42 A->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Actomyosin Actomyosin Contractility ROCK->Actomyosin Cell_Migration Cell Migration Actomyosin->Cell_Migration Inhibitor Phenylboronic Acid Derivative Inhibitor->Rho_GTPases

Caption: Potential inhibition of the Rho GTPase signaling pathway.

Sulfonamide Moiety and Antibacterial Activity

Sulfonamides are a well-established class of antibacterial agents.[15][16] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[15] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. The presence of the sulfonamide group in the target molecule suggests that it could be investigated for antibacterial properties.

Conclusion

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a molecule of interest due to its dual functionality. The phenylboronic acid group makes it a valuable building block in synthetic organic chemistry, particularly for the construction of complex molecules through Suzuki-Miyaura coupling. The sulfonamide moiety, a known pharmacophore, suggests potential for biological activity. Further research is warranted to synthesize this compound, fully characterize its chemical and physical properties, and explore its potential in drug discovery, particularly as an enzyme inhibitor or antibacterial agent.

References

Foundational

A Technical Guide to 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This technical document provides a comprehensive overview of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, including its chemical identity, physicochem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential applications in research and drug development. Due to the limited availability of detailed experimental data for this specific compound, information from closely related analogs is included to provide a broader context.

Chemical Identity and Properties

The chemical of interest, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, is a substituted aromatic boronic acid. There has been some ambiguity in the assignment of its CAS number, with two closely related structures appearing in chemical databases. The primary compound of interest, containing the N-methyl group, is assigned CAS number 1217501-22-8 [1]. A structurally similar compound, lacking the N-methyl group, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, is assigned CAS number 221290-14-8 [2].

A summary of the available physicochemical data for both compounds is presented in Table 1.

Property3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid
CAS Number 1217501-22-8[1]221290-14-8[2]
Chemical Formula C11H18BNO4SC10H16BNO4S[2]
Molecular Weight 271.14 g/mol 257.11 g/mol
Melting Point Not available224-228 °C (decomposes)[2]
Appearance Not availableSolid

Table 1: Physicochemical Properties

Synthesis and Experimental Protocols

Representative Experimental Protocol for the Synthesis of a Substituted Phenylboronic Acid:

This protocol is a generalized procedure and may require optimization for the specific synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Step 1: Synthesis of the Precursor (e.g., 3-bromo-N-t-butyl-N-methylbenzenesulfonamide) The synthesis would begin with the preparation of the corresponding brominated precursor. This can typically be achieved by the sulfonylation of 3-bromoaniline with an appropriate sulfonyl chloride, followed by N-alkylation if necessary.

Step 2: Boronic Acid Formation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the precursor, 3-bromo-N-t-butyl-N-methylbenzenesulfonamide, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

A general workflow for this synthesis is depicted in the following diagram.

G cluster_0 Synthesis Workflow Precursor 3-bromo-N-t-butyl-N-methylbenzenesulfonamide Lithiation Lithiation with n-BuLi in THF at -78 °C Precursor->Lithiation 1 Borylation Reaction with Triisopropyl Borate Lithiation->Borylation 2 Hydrolysis Acidic Hydrolysis (e.g., 2M HCl) Borylation->Hydrolysis 3 Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification 4 Product 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid Purification->Product 5

Caption: General synthesis workflow for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Applications in Drug Development and Research

Phenylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. Their utility stems from the unique chemical properties of the boronic acid moiety.

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases. The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. This makes them attractive candidates for developing inhibitors of enzymes involved in various diseases.

  • Sugar Sensing: Phenylboronic acids can reversibly bind to diols, such as those found in sugars. This property is extensively explored in the development of glucose sensors for diabetes management and for drug delivery systems that release their payload in response to specific sugar concentrations.

  • Bioconjugation: The reactivity of boronic acids with diols can be exploited for the site-specific labeling and conjugation of biomolecules, such as proteins and carbohydrates.

  • Cross-Coupling Reactions: In synthetic organic chemistry, phenylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.

While specific applications of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid have not been detailed in the available literature, its structure suggests it could be investigated as an intermediate in the synthesis of more complex molecules or as a potential enzyme inhibitor, where the sulfamoyl group could provide additional interactions with a target protein.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in any particular signaling pathways. Research into the biological activity of this compound would be required to elucidate any such roles.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthesis protocol is a general representation and has not been validated for this specific compound. Appropriate safety precautions should be taken when handling all chemicals.

References

Exploratory

An In-depth Technical Guide to 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the physicochemical properties of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a key building blo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document outlines the determination of its molecular weight based on its chemical formula and the atomic weights of its constituent elements.

Chemical Identity and Molecular Formula

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a substituted phenylboronic acid derivative. Its structure is characterized by a phenyl ring functionalized with a boronic acid group and a sulfamoyl group at the meta position. The nitrogen atom of the sulfamoyl group is further substituted with a tert-butyl group and a methyl group.

The molecular formula for this compound is determined to be: C₁₁H₁₈BNO₄S

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights of the elements present in 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid are summarized in the table below.

Table 1: Atomic Weights of Constituent Elements
ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
BoronB10.81
NitrogenN14.007
OxygenO15.999
SulfurS32.066
Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results:

  • Carbon: 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen: 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Boron: 1 atom × 10.81 g/mol = 10.81 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Sulfur: 1 atom × 32.066 g/mol = 32.066 g/mol

Total Molecular Weight = 132.121 + 18.144 + 10.81 + 14.007 + 63.996 + 32.066 = 271.144 g/mol

Structural Representation

The chemical structure of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is crucial for understanding its reactivity and interactions in chemical and biological systems. A 2D representation of the molecule is provided below.

molecular_structure cluster_phenyl Phenyl Ring cluster_boronic_acid Boronic Acid Group cluster_sulfamoyl Sulfamoyl Group cluster_substituents N-Substituents C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 C4 C C3->C4 S S C3->S C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 O3 O S->O3 =O O4 O S->O4 =O N N S->N C_methyl CH3 N->C_methyl C_tert_butyl C(CH3)3 N->C_tert_butyl

Caption: 2D structure of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

This guide provides essential information on the molecular weight of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, which is fundamental for stoichiometric calculations in experimental protocols and for the characterization of this compound in various research and development applications.

Foundational

The Reactivity of Sulfamoyl-Substituted Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfamoyl-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant interest in organic synthesis and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant interest in organic synthesis and medicinal chemistry. The presence of the strongly electron-withdrawing sulfamoyl group (-SO₂NR₂) imparts unique electronic properties to the phenylboronic acid moiety, influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of these versatile building blocks, with a focus on their role in cross-coupling reactions and their emerging importance in the development of novel therapeutics.

Synthesis of Sulfamoyl-Substituted Phenylboronic Acids

The most common route to sulfamoyl-substituted phenylboronic acids involves a halogen-metal exchange of a corresponding brominated precursor, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid

This protocol describes the synthesis of a representative sulfamoyl-substituted phenylboronic acid, 4-(N-allylsulfamoyl)phenylboronic acid.[1]

Step 1: Synthesis of N-Allyl-4-bromobenzenesulfonamide

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 mL) in 100 mL of acetonitrile in an ice bath, slowly add allylamine (10 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of chloroform, wash with water, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to afford a pale yellow solid.

  • Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid

  • To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 mL of a dry 4:1 (v/v) mixture of THF and toluene in a dry ice-acetone bath, slowly add triisopropyl borate (48 mL, 0.20 mol) under an argon atmosphere.

  • To this mixture, slowly add a 1.6 M solution of n-butyllithium in hexane (50 mL, 80 mmol) at a rate that maintains the internal temperature below -60°C.

  • Stir the mixture for 1 hour in the dry-ice bath, then allow it to warm to room temperature and stir overnight.

  • Add 100 mL of water to the reaction mixture and stir for 30 minutes.

  • Adjust the pH to 6.5 with 2 M HCl.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and evaporate to dryness under reduced pressure.

  • Stir the residue with 30 mL of chloroform to precipitate a white powder.

  • Filter the solid, wash with diethyl ether, and dry to afford 4-(N-allylsulfamoyl)phenylboronic acid.[1]

Electronic Properties and Their Impact on Reactivity

The sulfamoyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the phenylboronic acid. This is most evident in the pKa of the boronic acid. The introduction of a sulfamoyl or sulfonyl group into the phenyl ring of phenylboronic acid substantially lowers its pKa.[1][2] For example, the pKa of 4-(N-allylsulfamoyl)phenylboronic acid is 7.4 ± 0.1, and that of 4-(3-butenesulfonyl)phenylboronic acid is 7.1 ± 0.1, which are significantly lower than the pKa of unsubstituted phenylboronic acid (8.8 ± 0.1).[2]

This lower pKa has important implications for reactions where the boronate form is the active species. For instance, in boronate affinity chromatography, a lower pKa allows for the binding of cis-diols at or near neutral pH.[1][2] In cross-coupling reactions, the electronic nature of the substituent can influence the rate-determining transmetalation step. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.[3][4]

Reactivity in Cross-Coupling Reactions

Sulfamoyl-substituted phenylboronic acids are versatile coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Sulfamoyl-substituted phenylboronic acids can be effectively coupled with various aryl halides and pseudohalides.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfamoyl-substituted phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Examples of Suzuki-Miyaura Coupling with Phenylboronic Acids Bearing Electron-Withdrawing Groups

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492[4]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1001845[4]

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient route for the synthesis of N-arylsulfamides through the reaction of sulfamoyl azides with arylboronic acids, catalyzed by copper salts.

General Experimental Protocol for Chan-Lam Coupling:

  • In a sealed tube, combine the arylboronic acid (2.0 mmol), CuCl (10 mol%), and the corresponding sulfamoyl azide (1.0 mmol).[6]

  • Add MeOH (1.0 mL) to the flask.

  • Stir the reaction mixture at room temperature in an open flask.

  • Monitor the reaction for completion.

  • Filter the reaction mixture through celite and wash with EtOAc.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylsulfamide.[6]

Table 2: Cu-Catalyzed N-Arylation of N-Benzyl-N-methyl-sulfamoyl Azide with Various Boronic Acids [7]

EntryBoronic AcidTimeYield (%)
1Phenylboronic acid45 min91
24-Methylphenylboronic acid45 min93
34-Methoxyphenylboronic acid30 min95
44-Fluorophenylboronic acid60 min89
52-Methylphenylboronic acid3 h30
64-Chlorophenylboronic acid12 h80
74-Bromophenylboronic acid12 h71
83-Thienylboronic acid12 h82

Reaction conditions: 1.0 equiv. of N-benzyl-N-methyl-sulfamoyl azide, 2.0 equiv. of boronic acid, 10 mol% of CuCl, MeOH (0.5 M), air, rt.[7]

Applications in Medicinal Chemistry: PROTACs

Sulfamoyl-substituted moieties are increasingly being incorporated into proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[8] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. While specific examples of sulfamoyl-substituted phenylboronic acids as integral parts of PROTACs are still emerging, the sulfamoyl group is a common feature in ligands for E3 ligases like Cereblon (CRBN).[9]

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Visualizations

Synthetic Pathway for a Sulfamoyl-Substituted Phenylboronic Acid

G A 4-Bromobenzenesulfonyl chloride B N-Allyl-4-bromobenzenesulfonamide A->B Allylamine, TEA, Acetonitrile C 4-(N-Allylsulfamoyl)phenylboronic acid B->C 1. n-BuLi, Triisopropyl borate 2. H₃O⁺ G Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_complex [R¹-Pd(II)L₂-R²]⁻ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² Reactant1 R¹-X Reactant2 R²-B(OH)₂ Base Base G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

References

Exploratory

The Ascendance of Arylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Once relegated to the realm of synthetic curiosities, arylboronic acids have emerged as a cornerstone of modern medicinal chemistry. Their uniq...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once relegated to the realm of synthetic curiosities, arylboronic acids have emerged as a cornerstone of modern medicinal chemistry. Their unique electronic properties, versatile reactivity, and capacity for reversible covalent interactions have propelled them from niche building blocks to integral components of FDA-approved therapeutics.[1][2] The initial apprehension surrounding the use of boron-containing compounds in pharmaceuticals, largely due to a perceived risk of toxicity, has been systematically dismantled by a growing body of evidence demonstrating their safety and efficacy.[1][2] This guide provides an in-depth exploration of the core principles of arylboronic acids in drug discovery, from their fundamental chemical properties to their application in cutting-edge therapeutics.

The journey of boronic acids in medicine was significantly catalyzed by the approval of Bortezomib (Velcade®) in 2003, the first proteasome inhibitor for treating multiple myeloma.[1][3] This milestone ignited a surge of interest in the therapeutic potential of this compound class, leading to the subsequent approval of other boronic acid-containing drugs such as Ixazomib, Vaborbactam, Tavaborole, and Crisaborole, targeting a range of diseases from cancer to bacterial infections and inflammatory skin conditions.[1][3][4]

This technical guide will delve into the synthesis, key reactions, and diverse applications of arylboronic acids in medicinal chemistry. We will explore their role as versatile intermediates in complex molecule synthesis, their mechanism of action as enzyme inhibitors, and provide practical insights into the experimental protocols that underpin their use in the laboratory.

Physicochemical Properties and Rationale for Use

The utility of arylboronic acids in drug design stems from a unique combination of physicochemical properties. The boron atom, with its empty p-orbital, imparts Lewis acidity, enabling it to form reversible covalent bonds with nucleophiles such as the hydroxyl groups of serine residues in enzyme active sites.[1] This ability to act as a transition-state analog is a key mechanism for their inhibitory activity against proteases and other enzymes.[5][6][7]

Furthermore, the boronic acid moiety can modulate the physicochemical properties of a drug candidate, including its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][8][9][10] The in vivo degradation of many arylboronic acid-containing drugs ultimately yields boric acid, a naturally occurring and readily excreted compound, contributing to their favorable safety profile.[1]

Synthesis of Arylboronic Acids

The synthesis of arylboronic acids is well-established, with several robust methods available to medicinal chemists. The most common approaches involve the reaction of organometallic reagents with borate esters or the palladium-catalyzed cross-coupling of aryl halides with diboron reagents.[1][11]

Common Synthetic Routes:

  • From Grignard or Organolithium Reagents: This classic method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[11]

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a highly versatile and widely used method.[11][12]

  • Iridium-Catalyzed C-H Borylation: This method allows for the direct borylation of aromatic C-H bonds, offering a more atom-economical approach.[12]

  • Decarboxylative Borylation: A newer technique that converts abundant carboxylic acids into boronic acids using a nickel catalyst.[13]

Key Reactions in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of arylboronic acids in medicinal chemistry.[14][15] This palladium-catalyzed reaction forms a carbon-carbon bond between an arylboronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and heterocyclic structures that are prevalent in many drug molecules.[14][15][16][17]

Another important transformation is the Chan-Lam coupling, a copper-catalyzed reaction that forms a carbon-nitrogen or carbon-oxygen bond between an arylboronic acid and an amine or alcohol.[14]

Applications in Drug Discovery

Arylboronic acids have found broad applications across various therapeutic areas, primarily due to their ability to act as potent and selective enzyme inhibitors.

Anticancer Agents

The proteasome, a multi-protein complex responsible for degrading intracellular proteins, is a key target in cancer therapy. Arylboronic acid-containing drugs like Bortezomib and Ixazomib are potent proteasome inhibitors. The boronic acid moiety forms a reversible covalent bond with the N-terminal threonine residue in the proteasome's active site, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][18]

Antibacterial Agents

Vaborbactam is a boronic acid-based β-lactamase inhibitor. It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections. Vaborbactam protects meropenem from degradation by serine β-lactamases, restoring its antibacterial activity.[3][7]

Antifungal and Anti-inflammatory Agents

Tavaborole is a benzoxaborole antifungal agent used to treat onychomycosis. It inhibits fungal leucyl-tRNA synthetase, an essential enzyme for protein synthesis. Crisaborole, another benzoxaborole, is a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[3][4]

Quantitative Data on Arylboronic Acid-Based Drugs

The following tables summarize key quantitative data for selected FDA-approved arylboronic acid-containing drugs and other investigational compounds.

Drug (Trade Name)TargetIndicationIC₅₀ / Kᵢ
Bortezomib (Velcade®) 26S ProteasomeMultiple Myeloma0.6 nM (Kᵢ for β5 subunit)
Ixazomib (Ninlaro®) 20S ProteasomeMultiple Myeloma6.2 nM (IC₅₀)
Vaborbactam (Vabomere®) Serine β-LactamasesComplicated Urinary Tract Infections6 - 190 nM (Kᵢ for various β-lactamases)
Tavaborole (Kerydin®) Leucyl-tRNA SynthetaseOnychomycosis95 nM (IC₅₀ against T. rubrum)
Crisaborole (Eucrisa®) Phosphodiesterase 4 (PDE4)Atopic Dermatitis490 nM (IC₅₀)
Investigational HNE Inhibitors Human Neutrophil Elastase (HNE)Inflammatory Diseases1.1 - 1.9 µM (IC₅₀)[3]
Investigational PSA Inhibitor Prostate-Specific Antigen (PSA)Prostate Cancer~65 nM (Kᵢ)[5]

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for a typical Suzuki-Miyaura cross-coupling reaction.[15][16][19] Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Miyaura Borylation

This protocol outlines a general procedure for the synthesis of an arylboronic ester from an aryl halide.[11]

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., KOAc, 3.0 mmol)

  • Solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction flask, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude boronic ester can often be used in the next step without further purification, or it can be purified by column chromatography or crystallization.

Visualizations

Signaling_Pathway_Proteasome_Inhibition Signaling Pathway of Proteasome Inhibition by Bortezomib cluster_cell Cancer Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces

Caption: Proteasome inhibition by Bortezomib disrupts protein degradation, leading to apoptosis.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, and Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Enzyme_Inhibition Mechanism of Serine Protease Inhibition by Arylboronic Acid Enzyme Serine Protease Active Site Catalytic Triad (Ser-His-Asp) Complex Tetrahedral Intermediate (Reversible Covalent Adduct) Ser-O-B(OH)₂-Ar Enzyme:cat->Complex:name Nucleophilic attack by Serine -OH Inhibitor Arylboronic Acid B(OH)₂ Inhibitor:boron->Complex:name Forms Complex->Enzyme Reversible

Caption: Arylboronic acids form a reversible covalent bond with the active site serine of proteases.

Challenges and Future Directions

Despite their successes, challenges remain in the development of arylboronic acid-based drugs. These include potential off-target effects, the need for improved synthetic methods for complex molecules, and understanding the long-term effects of boron accumulation.[20] Future research will likely focus on developing more selective and potent inhibitors, exploring novel applications in areas such as drug delivery and diagnostics, and designing next-generation boronic acid-containing therapeutics with enhanced safety and efficacy profiles.[21][22][23] The continued exploration of this versatile class of compounds promises to yield new and innovative treatments for a wide range of human diseases.

References

Foundational

In-Depth Technical Guide: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a specialized organic compound of interest in c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a specialized organic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and available experimental protocols.

Chemical Identity and Properties

The compound is identified by the CAS Number 1217501-22-8 . While the common name is widely used, the formal IUPAC name is [3-(tert-butyl(methyl)sulfamoyl)phenyl]boronic acid .

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name [3-(tert-butyl(methyl)sulfamoyl)phenyl]boronic acid-
CAS Number 1217501-22-8[1][2]
Molecular Formula C₁₁H₁₈BNO₄S[1][3]
Molecular Weight 271.14 g/mol [1][3]
Purity ≥95% - 99% (typical commercial specifications)[1]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid are not extensively documented in publicly accessible literature. However, general methodologies for the synthesis and purification of substituted phenylboronic acids can be adapted.

General Synthesis of Substituted Phenylboronic Acids

A common route for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A patent describing a general process for preparing substituted phenylboronic acids outlines a method that could be conceptually applied.[4]

Conceptual Synthesis Workflow:

G Conceptual Synthesis Workflow for Phenylboronic Acids A Aryl Halide (e.g., 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide) B Organometallic Intermediate Formation (e.g., Grignard or Organolithium reagent) A->B Mg or n-BuLi C Reaction with Trialkyl Borate (e.g., Trimethyl borate) B->C B(OR)₃ D Hydrolysis (Acidic workup) C->D H₃O⁺ E 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid D->E

Caption: General synthetic pathway for arylboronic acids.

General Purification of Phenylboronic Acids

A patented process for the purification of boronic acids suggests a method involving conversion to a salt, followed by isolation and regeneration of the pure boronic acid.[5]

Purification Protocol Steps:

  • Salt Formation: The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

  • Extraction: The aqueous solution of the boronate salt is washed with a water-immiscible organic solvent to remove non-acidic impurities.

  • Acidification: The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid.

  • Isolation: The purified boronic acid is collected by filtration, washed with water, and dried under vacuum.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in the public domain. Phenylboronic acids, in general, are known to interact with diols, a property that has been exploited in the development of sensors and drug delivery systems. Some boronic acid derivatives have shown significant biological activity, including roles as enzyme inhibitors.[6] Further research is required to elucidate the specific biological functions of this particular compound.

Logical Relationship for Investigating Biological Activity:

G Investigative Workflow for Biological Activity A 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid B In vitro screening (e.g., enzyme assays, receptor binding) A->B C Cell-based assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Identification of molecular targets C->D E In vivo studies (e.g., animal models) C->E F Elucidation of Mechanism of Action D->F E->F

Caption: A potential workflow to determine biological function.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a valuable building block in this context, offering the introduction of a sulfonamide-functionalized phenyl group. The sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, and its incorporation can significantly influence the physicochemical and pharmacological properties of a molecule, such as solubility, plasma protein binding, and target affinity.

These application notes provide detailed protocols and guidance for the effective use of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in Suzuki coupling reactions, catering to researchers in both academic and industrial settings.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involving 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid typically proceeds as follows:

Where Ar-X represents an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf), and the product is a biaryl compound containing the N-t-butyl-N-methylsulfamoylphenyl moiety.

Data Presentation: Typical Reaction Parameters

The successful execution of a Suzuki coupling reaction with 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The sterically demanding t-butyl group and the electron-withdrawing nature of the sulfonamide can influence reactivity. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.

Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, RuPhos, DavePhosBuchwald ligands (SPhos, XPhos, etc.) are often effective for sterically hindered or less reactive substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃NAn inorganic base is generally required to facilitate the transmetalation step. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, ACNA biphasic solvent system is common, though anhydrous conditions can also be employed.
Temperature 60-120 °CReaction temperature will depend on the reactivity of the coupling partners and the chosen solvent.
Reaction Time 2-24 hoursProgress should be monitored by TLC, LC-MS, or GC-MS.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with a generic aryl bromide.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol is suitable for more challenging couplings, such as those involving less reactive aryl chlorides, and can significantly reduce reaction times.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (3 mL per mmol of aryl chloride)

  • Water (0.6 mL per mmol of aryl chloride)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L₂ A->B Ar-X C Transmetalation Ar-Pd(II)(Ar')L₂ B->C [Ar'-B(OH)₃]⁻ D Reductive Elimination C->D D->A E Ar-Ar' (Product) D->E F Ar-X G Ar'-B(OH)₂ I [Ar'-B(OH)₃]⁻ G->I H Base H->I

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Suzuki Coupling in Drug Discovery

This diagram outlines a typical workflow where Suzuki coupling is employed in the synthesis of new chemical entities for drug discovery programs.

Drug_Discovery_Workflow start Start: Target Identification design Lead Compound Design (Scaffold with coupling site) start->design synthesis Synthesis of Precursors (e.g., Aryl Halide) design->synthesis coupling Suzuki Coupling with 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid synthesis->coupling purification Purification and Characterization coupling->purification screening Biological Screening (In vitro assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->design Iterative Design optimization Lead Optimization sar->optimization end Candidate Drug optimization->end

Caption: A generalized workflow for the application of Suzuki coupling in drug discovery.

Troubleshooting
Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature.
Deactivated boronic acidUse fresh boronic acid; consider converting to the more stable pinacol ester.
Homocoupling of boronic acid Reaction conditions too harshLower the temperature; use a milder base.
Oxygen present in the reactionEnsure the reaction is performed under a strictly inert atmosphere.
Protodeborylation Presence of protic impuritiesUse anhydrous solvents and reagents.
Reaction time too longMonitor the reaction closely and quench once the starting material is consumed.
Safety Information
  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care and avoid generating dust.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

  • Bases: Strong bases are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. All experiments should be conducted by qualified personnel in a suitable laboratory setting.

Application

Application Notes and Protocols for Suzuki-Miyaura Reaction with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction facilitates the coupling of an organoboron species, typically a boronic acid, with an organohalide or triflate, catalyzed by a palladium(0) complex.[3][4] Its significance in academic research and the pharmaceutical industry stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents compared to other organometallic compounds.[3][5]

These application notes provide a detailed experimental protocol for a typical Suzuki-Miyaura reaction involving arylboronic acids and aryl halides, along with a summary of common reaction parameters and a mechanistic overview.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The specific conditions may require optimization based on the reactivity of the substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).[6]

  • Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. This cycle should be repeated three times to ensure the removal of oxygen.[1]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via a syringe.[6]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[7]

Data Presentation: Reaction Parameters and Yields

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura reaction. The following tables summarize common reagents and conditions, along with representative yields.

Table 1: Common Catalysts, Bases, and Solvents

ComponentExamples
Palladium Catalysts Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ with various phosphine ligands[2][8]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N, KOtBu[2][4]
Solvents Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile/Water mixtures[2][4]

Table 2: Example Reaction Conditions and Yields for the Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O80295
24-BromoacetophenonePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1001292
31-Chloro-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃DMF1102488
42-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃THF/H₂O801690
5Phenyl triflatePd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Toluene100697[8]

Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex (R¹-Pd-X). This step is often the rate-determining step in the catalytic cycle.[3][9]

  • Transmetalation: The arylboronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium(II) complex.[6] This results in a new diorganopalladium(II) complex (R¹-Pd-R²).

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R²B(OH)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronate [R²B(OH)₃]⁻ base->boronate + OH⁻ boronate->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Method

Application Notes & Protocols: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a valuable synthetic building block, particularly in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a valuable synthetic building block, particularly in medicinal chemistry and drug discovery. Its utility is highlighted in the synthesis of potent and selective inhibitors of coagulation Factor XIa (FXIa), a key target for the development of novel antithrombotic agents with a potentially lower bleeding risk compared to traditional anticoagulants. This document provides detailed application notes and protocols for the use of this versatile reagent.

Applications

The primary application of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is as a key intermediate in the synthesis of complex organic molecules, most notably as a precursor for creating biaryl structures through Suzuki-Miyaura cross-coupling reactions. It has been specifically utilized in the development of Factor XIa inhibitors.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₈BNO₄S
Molecular Weight 287.14 g/mol
Appearance Off-white to white solid
Solubility Soluble in organic solvents like DMSO and methanol

Experimental Protocols

Protocol 1: Synthesis of a Factor XIa Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a biaryl compound, a core structure for a class of Factor XIa inhibitors, using 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product r1 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid p1 Biaryl Factor XIa Inhibitor Precursor r1->p1 + r2 Aryl Halide (e.g., Bromopyridine derivative) r2->p1 re1 Pd Catalyst (e.g., Pd(dppf)Cl₂) re2 Base (e.g., K₂CO₃) re3 Solvent (e.g., 1,4-Dioxane/Water) re4 Inert Atmosphere (e.g., N₂) re5 Heat (e.g., 80-100 °C)

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

  • Aryl halide (e.g., a suitable brominated heterocyclic compound)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water as a co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water) and the palladium catalyst (0.05-0.10 eq) under the inert atmosphere.

  • Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data from Representative Synthesis:

Reactant A (Aryl Halide)Boronic Acid (eq.)Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
2-bromo-5-chloropyridine1.5Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90485
4-bromoisoquinoline1.3Pd(PPh₃)₄ (10)Cs₂CO₃ (2.5)Toluene/H₂O (3:1)100678

Signaling Pathway Context

The synthesized biaryl compounds often target enzymes in signaling pathways. For instance, Factor XIa inhibitors modulate the intrinsic pathway of the coagulation cascade.

G cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X XIIa Factor XIIa XIa Factor XIa IXa Factor IXa Thrombin Thrombin (IIa) X->Thrombin activates II Prothrombin (II) Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Xa Factor Xa Thrombin->Fibrinogen cleaves Inhibitor Inhibitor derived from 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid Inhibitor->XIa

Caption: Inhibition of the intrinsic coagulation cascade by a Factor XIa inhibitor.

General Workflow for Drug Discovery Application

The use of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in a drug discovery program typically follows a structured workflow.

G A Synthesis of Boronic Acid (if not commercially available) B Suzuki Coupling with Diverse Aryl Halides A->B C Library of Biaryl Compounds B->C D In Vitro Screening (e.g., FXIa Enzyme Assay) C->D E Identification of 'Hits' D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In Vivo Efficacy and Safety Studies F->G H Candidate Drug Selection G->H

Caption: Drug discovery workflow utilizing the subject boronic acid.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the catalyst and base selection in the Suzuki-Miyaura coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. This boronic acid is an important building block, and its efficient coupling is crucial for the synthesis of various target molecules. The electron-withdrawing nature of the N-t-butyl-N-methylsulfamoyl group can influence the reactivity of the boronic acid, making the choice of catalyst and base critical for achieving high yields.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated phosphine ligand is paramount for a successful Suzuki-Miyaura coupling. For electron-deficient boronic acids like 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, catalyst systems that are highly active and can facilitate both the oxidative addition and the transmetalation steps are required. Buchwald-type phosphine ligands are often effective for such challenging substrates.

Table 1: Recommended Palladium Catalyst and Ligand Systems

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃SPhosHigh activity for a broad range of substrates, including electron-deficient ones.1-2
Pd₂(dba)₃XPhosExcellent for sterically hindered and electron-poor substrates.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available and well-understood for general applications.2-5
PdCl₂(dppf)dppfGood for a range of substrates and relatively air-stable.1-3
Base Selection

A base is required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and the occurrence of side reactions such as protodeboronation.

Table 2: Recommended Bases for Suzuki-Miyaura Coupling

BaseStrengthKey AdvantagesTypical Equivalents
K₃PO₄StrongOften provides high yields, particularly with challenging substrates.[1]2.0 - 3.0
K₂CO₃ModerateCommonly used, effective, and cost-efficient.2.0 - 3.0
Cs₂CO₃StrongHighly effective, especially for difficult couplings, but more expensive.2.0
NaOHStrongCan be effective, particularly in aqueous solvent systems.2.0 - 3.0

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides using a Buchwald-type ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and library synthesis.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • 2 M K₂CO₃ (aqueous solution, 2.0 equiv)

  • 1,4-Dioxane or DMF (to achieve a 0.1-0.2 M concentration)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, and PdCl₂(dppf).

  • Add the K₂CO₃ solution and the organic solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitor for completion by TLC or LC-MS after cooling.

  • Work-up and purify as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents 1. Add Solids: - Aryl Halide - Boronic Acid - Catalyst - Base start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-100°C) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up - Dilute - Extract - Dry monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_intermediate Ar-Pd(II)L₂-X pd0->pd2_intermediate oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_intermediate->pd2_biaryl ar_boronic Ar'B(OR)₃⁻ pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' arx Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Method

Application Notes and Protocols for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the constru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the sulfonamide moiety introduces unique electronic properties and provides a potential site for further functionalization, making it an attractive reagent for creating diverse molecular architectures.

These application notes provide a comprehensive guide to the selection of appropriate solvents and reaction conditions for reactions involving 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. Detailed protocols for its use in Suzuki-Miyaura coupling reactions are also presented, along with considerations for reagent stability and reaction optimization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is provided in the table below.

PropertyValueReference
CAS Number 221290-14-8[1]
Molecular Formula C₁₀H₁₆BNO₄S[1]
Molecular Weight 273.11 g/mol [1]
Melting Point 224-228 °C (decomposes)[1]

Solvent Selection and Solubility

The choice of solvent is critical for successful reactions involving 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, as it directly impacts the solubility of reactants, the stability of the boronic acid, and the overall reaction kinetics.

General Solubility Profile of Phenylboronic Acids:

Phenylboronic acids generally exhibit good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbons. A study on phenylboronic acid and its esters demonstrated high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[2][3]

Recommended Solvents for Reactions:

Based on general principles for Suzuki-Miyaura reactions and the anticipated solubility of the target molecule, the following solvents and solvent systems are recommended for consideration:

  • Ethers: Dioxane, Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME). These are commonly used solvents for Suzuki-Miyaura couplings.

  • Aromatic Hydrocarbons: Toluene. Often used, especially in combination with a co-solvent.

  • Alcohols: Isopropanol, Ethanol. Can be used, but may participate in side reactions under certain conditions.

  • Biphasic Systems: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous basic solution (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is frequently employed in Suzuki-Miyaura reactions.[4] This setup facilitates the activation of the boronic acid and can improve reaction rates.

Solubility Testing Protocol:

For critical applications, it is advisable to experimentally determine the solubility of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in the desired solvent system. A general protocol for solubility determination is outlined below.

G Protocol for Solubility Determination cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis start Weigh a known mass of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid into a vial. add_solvent Add a measured volume of the chosen solvent. start->add_solvent stir Stir the mixture at a constant temperature (e.g., room temperature). add_solvent->stir observe Observe for complete dissolution. stir->observe dissolved If dissolved, add more boronic acid until saturation is reached. observe->dissolved Yes not_dissolved If not dissolved, add more solvent incrementally until dissolution is achieved. observe->not_dissolved No calculate Calculate the solubility (e.g., in mg/mL or mol/L). dissolved->calculate not_dissolved->calculate

Caption: A general workflow for determining the solubility of the boronic acid.

Stability and Handling

Arylboronic acids can be susceptible to degradation under certain conditions. The primary degradation pathway to consider for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is protodeboronation.

Protodeboronation:

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous bases and can be accelerated by the presence of electron-withdrawing substituents on the aromatic ring. The sulfamoyl group is electron-withdrawing, which may increase the susceptibility of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid to protodeboronation, particularly in basic, aqueous media at elevated temperatures.

Recommendations for Storage and Handling:

  • Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Handling: When preparing solutions, use anhydrous solvents where possible if the reaction is sensitive to water. For reactions requiring aqueous bases, it is advisable to keep the reaction time to a minimum and to use the mildest effective base. Monitoring the reaction progress is crucial to avoid prolonged exposure to conditions that may promote degradation.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid and an aryl or vinyl halide/triflate. Below are two representative protocols that can be adapted for various substrates.

Protocol 1: Standard Biphasic Conditions

This protocol is a general starting point for the coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with a variety of aryl bromides.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling

This protocol is suitable for accelerating reaction times, particularly for less reactive coupling partners.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.5 equivalents)

  • Aryl chloride or bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add a mixture of dioxane and water (e.g., 4:1).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G General Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reactants Combine Boronic Acid, Aryl Halide, Base, and Catalyst/Ligand in a reaction vessel. inert Establish an inert atmosphere (e.g., Argon or Nitrogen). reactants->inert solvent Add degassed solvent(s). inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform an aqueous workup and extraction. cool->extract dry Dry the organic layer. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography). concentrate->purify G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Biaryl Product (Ar-Ar') ArPdAr_prime->ArAr_prime ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition Ar_prime_BOH2 Boronic Acid (Ar'-B(OH)₂) Base Base Ar_prime_BOH2->Base Base->ArPdX Transmetalation

References

Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers, enabling the efficient construction of complex biaryl systems.

This document provides detailed application notes and protocols for the use of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in the synthesis of biaryl compounds. This particular boronic acid is a valuable building block for introducing a sulfonamide-containing phenyl group, a common pharmacophore in drug discovery due to its ability to act as a hydrogen bond donor and acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The N-t-butyl-N-methylsulfamoyl group offers steric bulk and specific electronic properties that can be exploited in the design of novel bioactive compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, with an aryl or vinyl halide (or triflate). The reaction typically proceeds in the presence of a base and a palladium catalyst with a suitable phosphine ligand. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Data Presentation

The following tables summarize representative reaction components and conditions for the Suzuki-Miyaura coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with various aryl halides. The data is compiled from a representative example found in the patent literature and is supplemented with typical conditions used in Suzuki-Miyaura reactions to provide a comprehensive guide.

Table 1: Key Reagents and Their Roles

ReagentStructure/FormulaRoleTypical Equivalents/Loading
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid C₁₀H₁₆BNO₄SArylating Agent1.0 - 1.5
Aryl Halide (Ar-X) VariesCoupling Partner1.0
Palladium Catalyst e.g., Pd(dppf)Cl₂Catalyst1 - 5 mol%
Base e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃Activates Boronic Acid2.0 - 3.0
Solvent e.g., Dioxane/Water, Toluene/Water, DMFReaction Medium-

Table 2: Representative Reaction Conditions and Yields

EntryAryl HalideCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
12-Chloro-N-isobutyl-N-(thiophen-2-ylmethyl)benzenesulfonamidePd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/Water (4:1)90-10012-24>85 (Typical)
24-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Ethanol/Water (2:1:1)8012>90 (Typical)
31-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/Water (5:1)1008>90 (Typical)
42-BromopyridinePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)THF/Water (4:1)8516>80 (Typical)

Note: Yields are representative and can vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with an Aryl Chloride

This protocol is based on a reported synthesis of a biaryl sulfonamide derivative.[1]

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.2 equiv)

  • Aryl chloride (e.g., 2-chloro-N-isobutyl-N-(thiophen-2-ylmethyl)benzenesulfonamide) (1.0 equiv)

  • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle with a temperature controller

Procedure:

  • To a flame-dried Schlenk flask, add 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, the aryl chloride, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂, to the flask under a positive flow of the inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Boronic_Acid 3-(N-t-butyl-N-methylsulfamoyl) phenylboronic acid Reaction_Vessel Inert Atmosphere (N₂ or Ar) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Solvent Solvent System (e.g., Dioxane/Water) Heating Heating (e.g., 90-100 °C) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Monitoring (TLC/LC-MS) Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for the synthesis of biaryl compounds.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)-X L₂ OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation PdII_2 Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_2 Boronate [Ar'B(OH)₂OR]⁻ Boronate->Transmetalation Base_H2O Base, H₂O Base_H2O->Boronate Activation ArBOH2 Ar'B(OH)₂ RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Method

Application Notes and Protocols: Boronate Ester Protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid as a boronate ester. This strat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid as a boronate ester. This strategy is crucial for enhancing the stability and handling of the boronic acid, thereby facilitating its use in further synthetic applications, such as Suzuki-Miyaura cross-coupling reactions.

Introduction

Boronic acids are versatile reagents in organic synthesis; however, they can present challenges such as trimeric boroxin formation and instability under certain conditions.[1] Protection of the boronic acid moiety as a boronate ester, most commonly a pinacol ester, mitigates these issues. Pinacol boronate esters are generally stable, crystalline solids that are amenable to purification by column chromatography and can often be used directly in subsequent reactions.[1] This document outlines the protocol for the pinacol ester protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid and subsequent deprotection to regenerate the free boronic acid.

Data Presentation

Table 1: Summary of Pinacol Protection Reaction

ParameterValue
Reactant 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
Protecting Group Pinacol
Product 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, pinacol ester
Solvent Dichloromethane (CH₂Cl₂) or other aprotic solvent
Reaction Time Typically overnight
Typical Yield >90% (expected)
Purification Method Flash column chromatography

Experimental Protocols

Protocol 1: Pinacol Ester Protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid

This protocol details the procedure for the protection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid using pinacol.

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

  • Pinacol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (optional: can be mixed with boric acid for improved purification of pinacol esters[1])

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pinacol (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water to remove any excess pinacol and water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, pinacol ester.[1]

Protocol 2: Deprotection of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid Pinacol Ester

The removal of the pinacol protecting group can be achieved under various conditions. Two common methods are presented below.

Direct hydrolysis under acidic conditions is a common method for deprotecting pinacol boronate esters.[1]

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, pinacol ester

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, pinacol ester in a suitable organic solvent.

  • Add an aqueous acidic solution (e.g., 1 M HCl) and stir the biphasic mixture vigorously at room temperature. Heating may be required in some cases to facilitate hydrolysis.[1]

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected boronic acid.

This milder, two-step procedure involves transesterification with diethanolamine followed by hydrolysis.[3][4]

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, pinacol ester

  • Diethanolamine (DEA)

  • Diethyl ether

  • 0.1 M HCl

Procedure:

Step 1: Formation of the DEA Protected Boronic Ester

  • Dissolve the pinacol boronate ester (1.0 equivalent) in diethyl ether.

  • Add diethanolamine (1.1 equivalents). A white precipitate should form within minutes.[3][4]

  • Continue stirring for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.[3][4]

  • Filter the white precipitate, wash with diethyl ether, and dry to obtain the DEA-protected boronate ester.[3][4]

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the DEA-protected boronate ester in a biphasic solution of 0.1 M HCl and diethyl ether.

  • Stir the mixture for approximately 20 minutes to achieve hydrolysis.[4]

  • Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free boronic acid.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Boronic_Acid 3-(N-t-butyl-N-methylsulfamoyl) phenylboronic acid Reaction_Vessel Stir in CH₂Cl₂ Room Temperature, Overnight Boronic_Acid->Reaction_Vessel Pinacol Pinacol Pinacol->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Drying Dry over Na₂SO₄ Workup->Drying Concentration Concentration Drying->Concentration Purification Flash Chromatography (if necessary) Concentration->Purification Protected_Product 3-(N-t-butyl-N-methylsulfamoyl) phenylboronic acid, pinacol ester Purification->Protected_Product

Caption: Workflow for the pinacol protection of the target boronic acid.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Protected_Boronic_Acid Protected Boronic Acid (Pinacol Ester) Method_A Method A: Acidic Hydrolysis (e.g., 1M HCl) Protected_Boronic_Acid->Method_A Method_B Method B: Two-Step via DEA Boronate 1. DEA, Ether 2. 0.1M HCl Protected_Boronic_Acid->Method_B Deprotected_Product 3-(N-t-butyl-N-methylsulfamoyl) phenylboronic acid Method_A->Deprotected_Product Method_B->Deprotected_Product

Caption: Alternative pathways for the deprotection of the pinacol boronate ester.

References

Application

Application Notes and Protocols: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (CAS No. 221290-14-8) is an organoboron compound that holds potential as a versatile building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (CAS No. 221290-14-8) is an organoboron compound that holds potential as a versatile building block in the synthesis of advanced materials for organic electronics.[1][2][3] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][5]

The sulfonamide group offers a site for modifying electronic properties and solubility, while the boronic acid moiety provides a reactive handle for coupling with various aryl or vinyl halides. These features make it a candidate for incorporation into materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][6] This document outlines the potential applications and provides a detailed protocol for its use in the synthesis of a host material for phosphorescent OLEDs (PhOLEDs).

Potential Applications in Organic Electronics

The primary application of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is in the synthesis of novel organic semiconductors. The bulky N-t-butyl group can be leveraged to introduce steric hindrance, which can disrupt intermolecular packing and suppress aggregation-caused quenching in emissive layers of OLEDs. The electron-withdrawing nature of the sulfamoyl group can influence the HOMO/LUMO energy levels of the final material, allowing for tuning of charge injection and transport properties.

Key Potential Uses:

  • Host Materials for PhOLEDs: The introduction of the 3-(N-t-butyl-N-methylsulfamoyl)phenyl moiety can be used to synthesize wide bandgap host materials. These hosts are crucial for efficiently transferring energy to phosphorescent guest emitters.

  • Interfacial Layers in OPVs: Phenylboronic acids can be used to form self-assembled monolayers (SAMs) on metal oxide surfaces (e.g., TiO2), modifying the work function and improving charge extraction efficiency in inverted organic solar cell architectures.[6]

  • Building Block for Conjugated Polymers: This molecule can be incorporated into conjugated polymer backbones through Suzuki polycondensation to create materials for OFETs and OPVs.

Experimental Protocols

Protocol 1: Synthesis of a Bipolar Host Material for PhOLEDs via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a hypothetical bipolar host material, 9-(3'-(N-t-butyl-N-methylsulfamoyl)-[1,1'-biphenyl]-3-yl)-9H-carbazole , by coupling 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with 9-(3-bromophenyl)-9H-carbazole.

Reaction Scheme:

Materials:

  • 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.1 eq.)

  • 9-(3-bromophenyl)-9H-carbazole (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq.)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq.)

  • Potassium phosphate (K3PO4) (3.0 eq.)

  • Toluene (Anhydrous)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 9-(3-bromophenyl)-9H-carbazole (1.0 mmol), 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (1.1 mmol), potassium phosphate (3.0 mmol), and a magnetic stir bar.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd2(dba)3 (0.02 mmol) and SPhos (0.08 mmol) to the flask under a positive pressure of argon.

  • Add anhydrous toluene (20 mL) and anhydrous 1,4-dioxane (10 mL) via syringe.

  • Degas the resulting mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (50 mL) and wash with deionized water (3 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

  • Further purify the material for device fabrication by temperature-gradient sublimation.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Catalyst System: - Pd2(dba)3 - SPhos A->B C Add Solvents: - Toluene - Dioxane B->C D Degas with Argon C->D E Heat at 100°C for 24h D->E F Cool to RT E->F G Dilute with DCM F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Temperature-Gradient Sublimation J->K

Figure 1. Workflow for the synthesis and purification of the host material.

Data Presentation: Hypothetical Device Performance

To illustrate the potential impact of a host material synthesized using 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, the following table summarizes hypothetical performance data for a green PhOLED. The device structure is assumed to be: ITO / HTL (20 nm) / Host:Guest (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm). The guest is a green phosphorescent emitter (e.g., Ir(ppy)3) doped at 8 wt%.

Table 1: Hypothetical Performance of a Green PhOLED

Host MaterialHOMO (eV)LUMO (eV)Triplet Energy (eV)Max. EQE (%)Max. Power Eff. (lm/W)Voltage @ 1000 cd/m² (V)
CBP (Standard Host)-6.0-2.92.5619.265.44.5
Synthesized Host (Hypothetical)-6.2-2.72.6522.578.14.1

Note: Data is illustrative and represents a target performance for a novel host material.

Logical Relationships and Device Architecture

The successful fabrication of an efficient OLED device relies on the synergistic function of multiple layers, each with tailored electronic properties. The host material, synthesized using the boronic acid building block, plays a central role in the emissive layer (EML).

Device Fabrication and Energy Cascade:

G cluster_device OLED Device Stack cluster_process Charge Injection & Recombination Anode Anode (ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host:Guest Holes Holes HTL->Holes ETL Electron Transport Layer (ETL) Cathode Cathode (LiF/Al) Electrons Electrons ETL->Electrons Excitons Exciton Formation on Host Holes->Excitons Electrons->Excitons EnergyTransfer Energy Transfer (Host to Guest) Excitons->EnergyTransfer Light Light Emission (from Guest) EnergyTransfer->Light

Figure 2. Relationship between OLED layers and the charge-to-light conversion process.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with Substituted Phenylboronic Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving substit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a substituted phenylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield, a systematic check of the following parameters is recommended:

  • Catalyst and Ligand Activity: Ensure the palladium catalyst and phosphine ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][2] Consider using a precatalyst for more reliable generation of the active catalytic species.[1][2]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Quality: Verify the purity and integrity of your aryl halide, boronic acid, and base. Boronic acids, in particular, can degrade over time.

  • Reaction Conditions: Confirm that the temperature, reaction time, and stirring are appropriate for your specific substrates.

Q2: I am observing a significant amount of a byproduct corresponding to the protonated arene of my boronic acid. What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] It is a common challenge, especially with electron-deficient or heteroaryl boronic acids.[5][6] To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source, especially in the presence of a base.[5] Using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Employ Boronic Esters or Trifluoroborates: Boronic acid surrogates like pinacol esters (ArBPin) or potassium organotrifluoroborates (ArBF3K) are generally more stable and less prone to protodeboronation.[7][8] They slowly release the boronic acid in situ, maintaining a low concentration that favors the cross-coupling pathway.[9]

  • Optimize the Base: The choice of base and its concentration can influence the rate of protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) may be beneficial.[2][10]

  • Use Highly Active Catalysts: A highly active catalyst can increase the rate of the desired Suzuki coupling, making it more competitive with the protodeboronation pathway.[9][11]

Q3: My reaction with an electron-deficient phenylboronic acid is sluggish. How can I improve the reaction rate and yield?

A3: Electron-deficient phenylboronic acids are known to be challenging coupling partners due to their reduced nucleophilicity, which slows down the transmetalation step in the catalytic cycle.[5][12] To enhance the reaction:

  • Choose a Suitable Catalyst/Ligand System: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can accelerate the catalytic cycle.[2][13]

  • Select a Stronger Base: A stronger base can facilitate the formation of the more reactive boronate species, thereby promoting transmetalation.[2] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.[13]

  • Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation of electron-deficient boronic acids.

Q4: I am struggling with a Suzuki coupling involving a sterically hindered (e.g., ortho-substituted) phenylboronic acid. What modifications to the standard protocol should I consider?

A4: Steric hindrance around the boronic acid can significantly impede the transmetalation step.[13][14] The following adjustments can be beneficial:

  • Employ Bulky Ligands: Ligands with a large bite angle and steric bulk, such as Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs), are highly effective for coupling sterically hindered substrates.[13] These ligands promote the formation of a reactive, coordinatively unsaturated palladium complex.[13]

  • Use a Stronger, Non-nucleophilic Base: Strong bases like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) can be effective in these challenging couplings.[13]

  • Consider Anhydrous Conditions with Boronic Esters: As with other challenging substrates, using boronic esters under anhydrous conditions can improve yields by minimizing side reactions.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Oxygen contamination; Poor reagent quality; Suboptimal reaction conditions.Use a fresh, active catalyst/precatalyst; Thoroughly degas all solvents and run under an inert atmosphere; Check the purity of all reagents; Optimize temperature and reaction time.
Significant Protodeboronation Presence of water; Unstable boronic acid; Slow transmetalation.Use anhydrous solvents and reagents; Switch to a more stable boronic ester or trifluoroborate;[8] Employ a highly active catalyst system and an appropriate base to accelerate the coupling reaction.[9][11]
Homocoupling of Boronic Acid Oxygen in the reaction mixture; Presence of Pd(II) species.Ensure rigorous degassing of the reaction mixture;[3] Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[1]
Reaction Stalls Before Completion Catalyst deactivation; Poor solubility of reagents.Add a fresh portion of catalyst; Use a solvent system that ensures the solubility of all components at the reaction temperature.[15]
Low Yield with Electron-Donating Phenylboronic Acid While generally more reactive, issues can still arise from other factors.Review all standard troubleshooting points (catalyst, oxygen, reagent quality). Consider if steric hindrance is also a factor.
Low Yield with Sterically Hindered Aryl Halide Slow oxidative addition.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[13] Aryl iodides or triflates are more reactive than bromides or chlorides.[16][17]

Quantitative Data Summary

The choice of catalyst, ligand, and base significantly impacts the yield of Suzuki coupling reactions with substituted phenylboronic acids.

Table 1: Effect of Catalyst and Ligand on Yield with a Sterically Hindered Substrate

Reaction: 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)PPh₃K₃PO₄THF601<10[18]
Pd₂(dba)₃ (5)XPhosK₃PO₄THF60165[18]
Pd₂(dba)₃ (5)SPhosK₃PO₄THF60172[18]
Pd₂(dba)₃ (5) 4-(2-(diphenylphosphino)phenyl)morpholine K₃PO₄ THF 60 1 85 [18]

Table 2: Influence of Base on the Yield of Suzuki Coupling with a Hindered Boronic Acid

Reaction: Mesitylboronic acid with iodobenzene

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃ (aq)DME8048Incomplete[14]
Pd(PPh₃)₄ Ba(OH)₂ (aq) DME 80 4 Quantitative [14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phenylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[19]

  • Addition of Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for Mitigating Protodeboronation using a Boronic Acid Adduct

For boronic acids prone to protodeboronation, conversion to a more stable adduct, such as a diethanolamine adduct, can be beneficial.

  • Adduct Formation:

    • In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[1]

    • Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

    • A precipitate will form. Stir the resulting slurry for 10-15 minutes.[1]

    • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Suzuki Coupling:

    • Use the isolated diethanolamine adduct directly in the general Suzuki coupling protocol, typically with protic solvents.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OAI R¹-Pd(II)L_n-X Pd0->OAI Oxidative Addition (R¹-X) TMI R¹-Pd(II)L_n-R² OAI->TMI Transmetalation (R²-B(OR)₂ + Base) TMI->Pd0 Reductive Elimination Product R¹-R² TMI->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, Temp, Time) check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions Conditions OK optimize_catalyst Optimize Catalyst System (Bulky Ligands, Precatalyst) side_reactions->optimize_catalyst Side Reactions Identified side_reactions->optimize_catalyst No Obvious Side Reactions optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent success Improved Yield optimize_catalyst->success Improvement boronic_surrogate Use Boronic Acid Surrogate (Ester or Trifluoroborate) optimize_base_solvent->boronic_surrogate Still Low Yield optimize_base_solvent->success Improvement boronic_surrogate->success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

Experimental_Workflow prep Step 1: Reaction Setup Add Aryl Halide, Boronic Acid, Base to dry flask inert Step 2: Inert Atmosphere Evacuate and backfill with Ar or N₂ prep->inert add_cat Step 3: Add Catalyst/Ligand Add Pd source and Ligand inert->add_cat add_solv Step 4: Add Solvent Add degassed solvent via syringe add_cat->add_solv react Step 5: Reaction Heat and stir for required time add_solv->react workup Step 6: Workup Quench, extract, and dry organic layer react->workup purify Step 7: Purification Column chromatography workup->purify product Final Product purify->product

Caption: A standard experimental workflow for performing a Suzuki-Miyaura coupling reaction.

References

Optimization

identifying common side products in arylboronic acid cross-coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side products in arylbo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side products in arylboronic acid cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in arylboronic acid cross-coupling reactions?

A1: The most frequently encountered side products in arylboronic acid cross-coupling reactions are:

  • Homocoupling products: The formation of a biaryl compound from the coupling of two arylboronic acid molecules.[1][2][3][4]

  • Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene.[2][5][6][7]

  • Dehalogenation products: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[2]

Q2: What causes the formation of homocoupling byproducts?

A2: Homocoupling of arylboronic acids is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1][2][4] The mechanism can involve the reaction of a Pd(II) complex with two boronic acid molecules, followed by reductive elimination to yield the homocoupled product and a Pd(0) species.[2] Higher levels of oxygen have been shown to increase the rate of homocoupling.[2][4]

Q3: Why am I observing significant protodeboronation of my starting material?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a significant side reaction, particularly with heteroarylboronic acids.[2][5] This process can be catalyzed by acids or bases and is often problematic in Suzuki-Miyaura reactions, which are typically run under basic conditions.[5][7] The stability of the boronic acid and its susceptibility to protodeboronation are influenced by factors such as pH and the electronic properties of the aryl group.[5][6][8]

Q4: Can the choice of boronic acid derivative affect the stability and side product formation?

A4: Yes, the choice of boronic acid derivative can significantly impact the reaction outcome. While boronic esters are generally considered more stable than their corresponding acids, this is not always the case.[5][6] For instance, some six-membered ring esters can undergo protodeboronation faster than the parent boronic acid.[6] The use of more stable derivatives like MIDA boronates or trifluoroborates can be a strategy to suppress protodeboronation by slowly releasing the boronic acid into the reaction medium.[5]

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product Detected

Symptoms:

  • Significant formation of a symmetrical biaryl corresponding to the boronic acid starting material.

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.1. Assemble the reaction glassware and add all solid reagents. 2. Seal the flask with a septum. 3. Evacuate the flask under vacuum and backfill with an inert gas. 4. Repeat the vacuum/inert gas cycle 3-5 times. 5. Add degassed solvents and liquid reagents via syringe.
Use of Pd(II) Precatalyst Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. The use of phosphine ligands can aid in the reduction of Pd(II) to the active Pd(0) catalyst.[2]Consider using a Pd(0) catalyst such as Pd(PPh₃)₄. If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions (ligand, base, solvent) are suitable for its rapid reduction to Pd(0).
Base-Induced Homocoupling The choice of base can influence the rate of homocoupling. In some cases, a weaker base may be beneficial.[1]Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to identify the optimal base for your specific substrates that minimizes homocoupling.

Logical Workflow for Troubleshooting Homocoupling

start High Homocoupling Detected degas Improve Degassing Protocol start->degas Check Oxygen pd_source Switch to Pd(0) Catalyst start->pd_source Check Catalyst base_screen Screen Different Bases start->base_screen Check Base inert_atm Ensure Inert Atmosphere degas->inert_atm solution Reduced Homocoupling inert_atm->solution pd_source->solution ligand_opt Optimize Ligand base_screen->ligand_opt ligand_opt->solution

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Significant Protodeboronation of the Arylboronic Acid

Symptoms:

  • Formation of an arene byproduct (Ar-H) corresponding to the boronic acid starting material.

  • Low conversion of the arylboronic acid to the desired product.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis of Boronic Acid Use anhydrous conditions, especially for sensitive boronic acids. The use of boronic esters (e.g., pinacol esters) can also confer greater stability.[5]1. Dry all glassware in an oven prior to use. 2. Use anhydrous solvents. 3. Handle reagents under an inert atmosphere. 4. Consider converting the boronic acid to a more stable ester derivative before the coupling reaction.
Base-Mediated Protodeboronation The rate of protodeboronation is pH-dependent.[5][8] A careful selection of the base and reaction conditions is crucial. For highly sensitive substrates, consider using fluoride-based bases (e.g., CsF) or running the reaction under neutral or even slightly acidic conditions if the catalytic system allows.Perform a screen of bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvent systems to find conditions that promote the cross-coupling over protodeboronation. Monitor the reaction progress at early time points to assess the rate of side product formation.
Inherently Unstable Boronic Acid For particularly unstable boronic acids (e.g., some electron-deficient heteroarylboronic acids), using a more stable derivative like a trifluoroborate salt or a MIDA boronate can be effective. These act as slow-release sources of the boronic acid.[5]Prepare the corresponding potassium trifluoroborate or MIDA boronate from the boronic acid. Use this derivative in the cross-coupling reaction under appropriate conditions.

Mechanism of Base-Catalyzed Protodeboronation

ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArH Ar-H ArBOH3_minus->ArH + H₂O - [B(OH)₄]⁻ BOH4_minus [B(OH)₄]⁻

Caption: Simplified pathway for base-catalyzed protodeboronation.

Quantitative Data Summary

The following table summarizes general trends in side product formation. Specific quantitative data is highly dependent on the substrates and precise reaction conditions.

Side ProductInfluencing FactorsGeneral Trend
Homocoupling Oxygen ConcentrationIncreases with higher O₂ levels.[2][4]
Catalyst Oxidation StateMore prevalent with Pd(II) precursors if reduction to Pd(0) is slow.[2]
Protodeboronation pHRate is highly pH-dependent; often faster at high pH.[5][8]
Substrate ElectronicsElectron-deficient and certain heteroarylboronic acids are more susceptible.[2]
Boronic Acid vs. EsterStability is ester-dependent; some esters are less stable than the acid.[6]

Key Experimental Protocol: Minimizing Side Products in a General Suzuki-Miyaura Coupling

This protocol provides a general workflow designed to minimize common side reactions.

Materials:

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried.

  • Reaction Setup: To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under a stream of inert gas (Argon or Nitrogen).

  • Degassing: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. Pay attention to the formation of homocoupling and protodeboronation byproducts by comparing with authentic standards if available.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography to separate the desired product from any side products.

Experimental Workflow Diagram

A 1. Add Solids to Flask B 2. Degas (Vaccum/Inert Gas Cycles) A->B C 3. Add Degassed Solvents B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Reaction Progress (TLC/GC/LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting

purification methods for crude 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the purification of crude 3-(N-t-butyl-N-me...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the purification of crude 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (CAS: 221290-14-8).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid?

A1: Typical impurities can include starting materials from the synthesis, protodeborylation byproducts where the boronic acid group is replaced by a hydrogen atom, and boroxines.[1] Boroxines are trimeric anhydrides formed by the dehydration of three boronic acid molecules. Oxidized or polymerized materials may also be present.[1]

Q2: Why does my compound streak or stick to a standard silica gel column?

A2: Boronic acids are known to interact strongly with the Lewis acidic sites on the surface of silica gel, leading to poor elution, significant tailing (streaking), and often, irreversible adsorption or decomposition on the column.[1][2][3][4] This can result in very low recovery of the desired product.

Q3: How can I identify boroxine (anhydride) formation in my sample?

A3: Boroxine formation is an equilibrium process involving the loss of water. While it can sometimes be observed by mass spectrometry, it may not be obvious by ¹H NMR spectroscopy, as the equilibrium can be rapid, showing only averaged signals for the boronic acid. On HPLC, the boronic acid and its boroxine may appear as distinct peaks. The presence of the boroxine can sometimes be reversed by dissolving the sample in a solvent mixture containing water.

Q4: What is the recommended general approach to begin purifying a new batch of this boronic acid?

A4: It is often best to start with the simplest, most scalable methods. If the crude material is a solid, attempt trituration or recrystallization first.[1][2] These methods avoid the potential for decomposition on stationary phases. If these fail, an acid-base extraction is a robust chemical method for purifying boronic acids.[2][5][6] Chromatographic methods should be considered if these other techniques do not yield a product of sufficient purity.

Troubleshooting Guide

Problem: My compound shows significant streaking during TLC analysis and I get low recovery from my silica gel column.

  • Potential Cause: Strong interaction between the boronic acid moiety and the acidic silica gel surface.[1][2][4]

  • Solution 1: Modify the Stationary Phase. A common and effective technique is to use boric acid-impregnated silica gel.[7][8] The boric acid saturates the Lewis basic sites on the silica, reducing the adsorption of the target compound.[7][8] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[2]

  • Solution 2: Modify the Mobile Phase. Adding a small amount of a modifier to your eluent, such as acetic acid, can sometimes improve chromatography by competing for active sites on the silica gel.[2]

  • Solution 3: Use Reverse-Phase Chromatography. Purification using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water can be a viable alternative, though some boronic acids may still exhibit poor peak shape or stick to the column.[1][3]

Problem: The crude product is an oil or fails to crystallize from various solvents.

  • Potential Cause: The presence of impurities is inhibiting the formation of a crystal lattice, or the compound has inherently poor crystallinity.

  • Solution 1: Attempt Trituration. If the product is a solid but won't recrystallize, try slurring it in a solvent in which the desired compound is sparingly soluble but the impurities are soluble.[2][9] Hexane/ethyl acetate or diethyl ether are common choices.

  • Solution 2: Try Anti-Solvent Crystallization. Dissolve the crude material in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy, then allow it to stand and crystallize.[2]

  • Solution 3: Chemical Derivatization. Boronic acids can form crystalline adducts with diethanolamine.[1][3] This adduct can often be easily purified by crystallization. The pure boronic acid can then be regenerated from the adduct.[1]

Problem: The purity of my compound, as determined by HPLC, is significantly lower than suggested by ¹H NMR.

  • Potential Cause: This discrepancy often arises from the equilibrium between the boronic acid and its corresponding boroxine anhydride. In NMR, these species may interconvert quickly, showing a single set of averaged peaks. HPLC, however, can often separate these two distinct chemical entities, resulting in multiple peaks and an apparent lower purity of the target monomeric acid.

  • Solution: To confirm if the extra peaks are the boroxine, try dissolving a sample in a solvent system containing water (e.g., wet MeCN) and re-analyzing by HPLC. This should shift the equilibrium back towards the monomeric boronic acid, causing the boroxine peak to decrease or disappear.

Data Summary of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldScalabilityKey Considerations
Recrystallization >98%60-80%HighRequires the compound to be a solid with good crystallization properties.[1][2]
Acid-Base Extraction >99%70-90%HighHighly effective for separating acidic boronic acids from neutral or basic impurities.[5][6]
Standard Silica Gel Chromatography 80-95% (Highly Variable)<50%Low to MediumProne to low recovery and product degradation due to strong adsorption.[1][2]
Boric Acid-Treated Silica Gel Chromatography >97%50-70%Low to MediumSignificantly reduces tailing and improves recovery compared to standard silica.[7][8]
Trituration 90-98%60-85%HighExcellent for removing highly soluble impurities from a solid product.[2][9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Transfer the solution to a separatory funnel and extract with an aqueous base, such as 1 M sodium hydroxide (NaOH), two to three times. The boronic acid will convert to its water-soluble sodium boronate salt and move to the aqueous layer.

  • Combine the aqueous layers. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1.5 N hydrochloric acid (HCl) until the pH is approximately 2-3. The pure boronic acid should precipitate as a solid or oil.[5]

  • Extract the pure product back into an organic solvent (e.g., EtOAc) several times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

Protocol 2: Flash Chromatography using Boric Acid-Treated Silica Gel

  • Preparation of the Stationary Phase: Prepare a saturated aqueous solution of boric acid. In a beaker, create a slurry of silica gel in a suitable solvent (e.g., hexane). Add the boric acid solution dropwise to the slurry (approximately 1% w/w of boric acid to silica). Remove the water and solvent via rotary evaporation to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with the boric acid-treated silica or pack as a slurry in the initial mobile phase solvent (e.g., hexane).

  • Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column. Elute using an appropriate solvent gradient, typically a hexane/ethyl acetate system.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

purification_workflow start Crude Product is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) recrystallize_ok Is purity >98%? recrystallize->recrystallize_ok pure_product Pure Product recrystallize_ok->pure_product Yes recrystallize_ok->acid_base No acid_base_ok Is purity >98%? acid_base->acid_base_ok acid_base_ok->pure_product Yes chromatography Use Modified Chromatography (Boric Acid-Treated Silica or C18) acid_base_ok->chromatography No chromatography->pure_product

Caption: Workflow for selecting a purification method.

acid_base_extraction cluster_step1 Step 1: Basification & Extraction cluster_step2 Step 2: Acidification & Re-extraction funnel1 Crude in EtOAc + 1M NaOH(aq) organic1 Organic Layer (Neutral Impurities) funnel1->organic1 Separate aqueous1 Aqueous Layer (Sodium Boronate Salt) funnel1->aqueous1 Separate funnel2 Aqueous Layer + 1.5N HCl(aq) + EtOAc aqueous1->funnel2 organic2 Organic Layer (Pure Boronic Acid) funnel2->organic2 Separate aqueous2 Aqueous Layer (Waste) funnel2->aqueous2 Separate final_product Evaporate Organic Layer to get Pure Product organic2->final_product

Caption: Process flow for acid-base extraction purification.

References

Optimization

how to remove boronic acid impurities from a reaction mixture

Topic: Troubleshooting the Removal of Boronic Acid Impurities This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual boronic acid and its derivative...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Removal of Boronic Acid Impurities

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual boronic acid and its derivatives from reaction mixtures, a common challenge encountered, particularly after Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the first and simplest method I should try to remove boronic acid impurities?

A: For many reaction mixtures, a simple liquid-liquid extraction with a basic aqueous solution is the most straightforward initial step. Boronic acids are weakly acidic and will deprotonate in the presence of a base to form the corresponding boronate salts.[1] These salts are significantly more soluble in water than in common organic solvents, allowing for their removal from the organic layer containing your desired product.[2]

  • Troubleshooting Tip: If a single basic wash is insufficient, repeated extractions with fresh aqueous base can improve removal efficiency. Be cautious if your desired product contains base-sensitive functional groups. In such cases, a milder base like sodium bicarbonate may be preferable to strong bases like sodium hydroxide.

Q2: My boronic acid impurity is very polar and remains in the organic layer even after a basic wash. What's next?

A: If a standard basic wash fails, particularly with highly polar products or impurities, you have several effective options:

  • Sorbitol Extraction: Adding sorbitol to the aqueous wash solution can significantly enhance the partitioning of boronic acid into the aqueous phase.[3] Sorbitol, a sugar alcohol, complexes with the boronic acid, making it much more water-soluble.

  • Specialized Chromatography: Standard silica gel chromatography can be challenging for boronic acids, often resulting in significant streaking.[4] Consider trying a different solvent system, such as dichloromethane/methanol, which can be more effective for polar compounds than traditional hexane/ethyl acetate systems.[2]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to and remove specific impurities. They offer a simple filtration-based workup.[5]

Q3: Column chromatography is not separating my product from the boronic acid. How can I improve the separation?

A: Co-elution is a common problem. Here are several strategies to improve chromatographic separation:

  • Modify the Mobile Phase: Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can alter the ionization state of the boronic acid and your product, potentially leading to better separation.[4]

  • Change the Stationary Phase: If silica gel isn't working, consider reverse-phase chromatography (e.g., C18).[3] This technique separates compounds based on hydrophobicity and can be very effective for polar molecules that are problematic on normal-phase silica.[6]

  • Boric Acid Impregnated Silica: For purifying boronic esters, which can sometimes hydrolyze back to boronic acids on silica, using silica gel impregnated with boric acid can suppress this decomposition and reduce tailing.[7]

Q4: How do I use a scavenger resin to remove boronic acid, and which one should I choose?

A: Scavenger resins provide a highly selective and efficient method for impurity removal, often eliminating the need for chromatography. The general procedure involves stirring the crude reaction mixture with the resin in a suitable solvent, followed by simple filtration to remove the resin-bound impurity.[5][8]

Several types of scavenger resins are effective for boronic acids:

  • Diethanolamine (DEAM) Resins: These are particularly effective for sequestering boronic acids.[9][10]

  • Diol-based Resins: The diol functionality complexes with boronic acids, similar to sorbitol.[11]

  • Guanidine-based Resins: These act as strong chelators for boronic acids.[11]

The choice of resin depends on the specific boronic acid, solvent system, and the nature of your desired product.

Data Presentation: Comparison of Boronic Acid Removal Techniques

The following tables provide representative data on common purification techniques. Actual results will vary based on the specific product, reaction scale, and conditions.

Table 1: Efficiency of Boronic Acid Scavenger Resins

Scavenger Resin TypeFunctional GroupTypical Loading (mmol/g)Typical Equivalents UsedRemoval EfficiencyReference
Polystyrene-DEAMDiethanolaminomethyl1.5 - 2.53 - 5>95%[8]
Silica-DEAMDiethanolaminomethyl1.0 - 1.53 - 5>98%[10][12]
Silica-DiolPropanediol~1.24 - 6>90%[11]
Silica-GuanidineDiisopropylguanidine~1.03 - 4>97%[11]

Table 2: Typical Chromatography Solvent Systems

Product PolarityImpurity TypeRecommended Starting Eluent SystemNotesReference
Non-polar to Moderately PolarNon-polar (e.g., boronic ester)Hexane / Ethyl Acetate (Gradient: 99:1 to 80:20)Standard system for many Suzuki products.[13]
PolarPolar (e.g., unreacted arylboronic acid)Dichloromethane / Methanol (Gradient: 100:0 to 95:5)Better for polar compounds where Hex/EtOAc fails.[2]
Basic (Nitrogen-containing)AnyHexane / Ethyl Acetate with 0.5% TriethylamineThe amine additive prevents peak tailing of basic products on silica gel.[4]
AcidicAnyDichloromethane / Methanol with 0.5% Acetic AcidThe acid additive can improve peak shape for acidic products.[4]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Shake & Vent: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat (Optional): Repeat the extraction (steps 3-5) with a fresh portion of the basic solution for improved purity.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[2][13]

Protocol 2: Purification via Scavenger Resin (DEAM Resin)

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Dichloromethane, THF) in a round-bottom flask.

  • Add Resin: Add the DEAM-functionalized resin (typically 3-5 equivalents relative to the initial amount of boronic acid).

  • Stir: Stir the suspension at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinse: Rinse the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and rinses, and remove the solvent under reduced pressure to yield the purified product.[8]

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your desired product is soluble at high temperatures but poorly soluble at low temperatures, while the boronic acid impurity remains soluble at low temperatures.[14] Common choices for aryl boronic acids include hot water or ethanol.[3]

  • Dissolve: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Cool the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry: Dry the purified crystals under vacuum.[14]

Visualizations

G cluster_start Initial Workup cluster_purification Purification Options cluster_end Final Product crude Crude Reaction Mixture extraction Basic Liquid-Liquid Extraction crude->extraction Simple & Fast scavenger Scavenger Resin (e.g., DEAM) crude->scavenger High Selectivity chromatography Column Chromatography crude->chromatography Complex Mixtures recrystallization Recrystallization crude->recrystallization Solid Products pure_product Pure Product extraction->pure_product scavenger->pure_product chromatography->pure_product recrystallization->pure_product G start Crude Mixture Analysis (TLC, LC-MS) is_solid Is Product a Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes basic_wash Perform Basic Wash (e.g., 1M NaOH) is_solid->basic_wash No extraction_ok Basic Extraction Sufficient? coelution Co-elution with Product on Silica? extraction_ok->coelution No pure_product Pure Product extraction_ok->pure_product Yes scavenger_resin Use Scavenger Resin coelution->scavenger_resin Yes silica_col Standard Silica Chromatography coelution->silica_col No recrystallize->pure_product basic_wash->extraction_ok reverse_phase Try Reverse-Phase Chromatography scavenger_resin->reverse_phase Alternative scavenger_resin->pure_product reverse_phase->pure_product silica_col->pure_product

References

Troubleshooting

troubleshooting low reactivity in Suzuki reactions with electron-withdrawing groups

Technical Support Center: Suzuki-Miyaura Reactions This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low reactivity in Suzuki-Miyaura coupling reactio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Reactions

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low reactivity in Suzuki-Miyaura coupling reactions, particularly when substrates with electron-withdrawing groups (EWGs) are involved.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction failing or giving low yields with an electron-deficient aryl halide?

A1: While aryl halides with electron-withdrawing groups (EWGs) are generally more reactive towards the initial oxidative addition step, other factors can lead to low yields.[1][2][3][4] Common issues include instability of the boronic acid partner, suboptimal choice of ligand or base, or catalyst deactivation.[3][5][6] Electron-deficient boronic acids can be particularly challenging as they are less nucleophilic, which can slow down the crucial transmetalation step.[6]

Q2: My boronic acid seems to be decomposing. How can I prevent this?

A2: Boronic acids, especially those that are electron-deficient or heterocyclic, are prone to decomposition via pathways like protodeboronation under basic conditions.[5][7][8] To mitigate this, consider using boronic esters (e.g., pinacol or MIDA esters) which are more stable and release the boronic acid slowly under the reaction conditions.[3][5][8] Alternatively, using milder bases (like K₃PO₄ instead of NaOH) or running the reaction at lower temperatures can slow decomposition.[6][7]

Q3: What are the first things I should check if a reaction doesn't work?

A3:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[6]

  • Reagent Purity: Use fresh, high-purity boronic acids, as they can degrade upon storage.[9] Ensure solvents are anhydrous and pure.

  • Catalyst Activity: Verify the activity of your palladium source. Pd(II) precatalysts require in-situ reduction, and older palladium sources can lose activity.[3][6] Using a modern, air-stable precatalyst can ensure efficient generation of the active Pd(0) species.[6][7]

Q4: Can I use aryl chlorides with electron-withdrawing groups?

A4: Yes, but aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[1][2][3] To successfully couple aryl chlorides, you must use a highly active catalytic system. This typically involves bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the challenging oxidative addition step.[1][2][6][10]

Troubleshooting Guide: Low Reactivity with EWGs

Problem 1: Low yield when coupling an electron-deficient aryl halide.
Potential Cause Troubleshooting Steps & Solutions
Slow Reductive Elimination While oxidative addition is faster for electron-poor aryl halides, the final reductive elimination step can be slow. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate reductive elimination to release the product and regenerate the catalyst.[6][10][11]
Suboptimal Base The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging substrates.[6][9] The base facilitates the transmetalation step.[1][2]
Catalyst Deactivation The active Pd(0) species can be sensitive. Use a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure a consistent concentration of the active catalyst throughout the reaction.[6]
Problem 2: Low yield when using an electron-deficient boronic acid.
Potential Cause Troubleshooting Steps & Solutions
Slow Transmetalation Electron-deficient boronic acids are less nucleophilic, slowing the transfer of the aryl group to the palladium center.[6] Use a stronger base (K₃PO₄, Cs₂CO₃) to promote the formation of the more reactive boronate species. Increasing the temperature can also help overcome the activation barrier.[6]
Protodeboronation (Boronic Acid Decomposition) This is a major side reaction, especially with aqueous bases and higher temperatures.[5][7] 1. Use a Boronic Ester: Protect the boronic acid as a pinacol or MIDA ester.[3][5] 2. Anhydrous Conditions: While water is often beneficial, running the reaction under strictly anhydrous conditions can prevent this side reaction. 3. Slow Release: Use a "slow-release" masking agent that protects the boronic acid from degradation while liberating it slowly for the catalytic cycle.[8]
Homocoupling The presence of oxygen or Pd(II) species can cause the boronic acid to couple with itself.[5] Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere.[6] Using an active Pd(0) source or a precatalyst that rapidly generates Pd(0) minimizes the presence of Pd(II).[3]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura reaction. With electron-withdrawing groups on the aryl halide (Ar-X), the oxidative addition step is often facilitated, but challenges can arise in the transmetalation or reductive elimination steps depending on the specific substrates.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Product Trans->Product Base_Waste X⁻ + B(OR)₂(OH) Trans->Base_Waste ArX Ar-X (EWG) ArX->OxAdd Boronic Ar'B(OR)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yields

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in Suzuki reactions involving electron-withdrawing groups.

Troubleshooting_Workflow Start Low Yield with EWG Substrate Check_Reagents Step 1: Verify Reagents - Fresh Boronic Acid? - Dry Solvents? - Active Catalyst? Start->Check_Reagents Check_Conditions Step 2: Assess Conditions - Fully Degassed? - Correct Temperature? Check_Reagents->Check_Conditions Reagents OK Optimize_System Step 3: Optimize System Check_Conditions->Optimize_System Conditions OK Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Optimize_System->Solution_Ligand Slow Reductive Elimination? Solution_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_System->Solution_Base Slow Transmetalation? Solution_Boron Use Boronic Ester (Pinacol, MIDA) Optimize_System->Solution_Boron Boronic Acid Decomposition? Solution_Catalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) Optimize_System->Solution_Catalyst Catalyst Deactivation?

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Supporting Data

Table 1: Effect of Ligand and Base on Coupling of an Electron-Deficient Aryl Bromide

The following data summarizes the impact of different ligands and bases on the yield of the Suzuki-Miyaura coupling between 4-bromonitrobenzene and phenylboronic acid.

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O10065
2Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane/H₂O10082
3Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O8095
4Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O8099
5Pd(OAc)₂XPhosCs₂CO₃Toluene11098

This table is a representative summary compiled from general findings in the literature.[10][11][12] Yields are highly substrate-dependent.

Key Experimental Protocols

General Protocol for a Troubleshooting Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling an electron-deficient aryl halide with a boronic acid, incorporating best practices to avoid common pitfalls.

Materials:

  • Aryl Halide (with EWG) (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF)

Procedure:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Optimization

Technical Support Center: Preventing Protodeboronation of Phenylboronic Acids in Suzuki Coupling

Welcome to the technical support center for addressing the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, leading to the formation of a deboronated byproduct instead of the desired coupled product, which reduces the overall reaction yield and complicates purification.[3] For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent on the boronic acid.[2]

Q2: What are the primary factors that promote protodeboronation?

A2: Several key factors can accelerate the rate of protodeboronation:

  • Base: The choice and concentration of the base are critical. Strong bases and high pH can significantly promote protodeboronation.[1][4]

  • Temperature: Elevated reaction temperatures can increase the rate of the protodeboronation side reaction, sometimes more than the desired coupling reaction.[1][5]

  • Water Content: The presence of water can serve as a proton source for protodeboronation.[1]

  • Catalyst System: An inefficient palladium catalyst and ligand system can lead to slow coupling, allowing more time for the boronic acid to decompose.[1][6] Bulky phosphine ligands, while often used to facilitate difficult couplings, can sometimes paradoxically promote protodeboronation.[7][8]

  • Nature of the Phenylboronic Acid: Electron-deficient or certain heteroaromatic phenylboronic acids are inherently more susceptible to protodeboronation.[6][9] For example, 2-pyridylboronic acids are notoriously unstable and readily undergo this side reaction.[2][10]

Q3: I am observing significant amounts of the deboronated arene in my reaction. What is the first thing I should check?

A3: The first aspect to investigate is your reaction's base and temperature. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.[1] Similarly, high reaction temperatures can favor this side reaction.[1] Consider switching to a milder base and lowering the reaction temperature.

Q4: Can the choice of solvent influence the extent of protodeboronation?

A4: Yes, the solvent system can impact the reaction outcome. The solubility of the reagents and the stability of intermediates are affected by the solvent.[6][11] While some Suzuki reactions benefit from aqueous conditions, excessive water can promote protodeboronation.[1] Using anhydrous solvents and ensuring all glassware is thoroughly dried can help minimize this side reaction.[1] In some cases, switching from ethereal solvents like dioxane to others like 2-MeTHF or toluene may be beneficial.[12]

Q5: Are there alternative boron reagents that are more resistant to protodeboronation?

A5: Absolutely. Using boronic acid derivatives can significantly suppress protodeboronation.[2] Some common alternatives include:

  • Pinacol esters (Bpin): These are generally more stable than the corresponding boronic acids.[13]

  • MIDA (N-methyliminodiacetic acid) boronates: These offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[2]

  • Organotrifluoroborates (BF3K salts): These also function as slow-release sources of the boronic acid.[2][3]

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Observed by LC-MS/NMR

Possible Causes & Solutions

CauseRecommended ActionExperimental Details
Inappropriate Base Selection Switch to a weaker, non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Avoid strong bases like NaOH and KOH.[1]Use 2-3 equivalents of the milder base.
High Reaction Temperature Lower the reaction temperature. A good starting point is 60-80 °C.[1] If the reaction is too slow, consider a more active catalyst system rather than increasing the heat.[1]Monitor the reaction at the lower temperature for a longer duration.
Presence of Water Ensure anhydrous conditions. Use anhydrous solvents, dry glassware thoroughly, and consider adding activated 4Å molecular sieves.[1]Bake glassware at >120 °C overnight and cool under an inert gas stream.[1]
Inefficient Catalyst System Optimize the catalyst and ligand. Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%) or switch to more robust, electron-rich phosphine ligands like Buchwald-type biarylphosphine ligands.[1]Screen different palladium precatalysts and ligands to find the most efficient system for your specific substrates.[6]
Inherently Unstable Boronic Acid Use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[2][13]Prepare the boronic acid derivative and use it in the coupling reaction under the optimized conditions.
Issue 2: Low Yield of Desired Product with Protodeboronation as the Main Side Product

This issue is closely related to the one above, but the focus here is on improving the rate of the desired Suzuki coupling to outcompete the protodeboronation pathway.

Troubleshooting Workflow

G start Low Yield, High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature to 60-80 °C check_temp->lower_temp Yes check_catalyst Is the catalyst system efficient? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Increase catalyst loading or screen more active ligands (e.g., Buchwald ligands) check_catalyst->optimize_catalyst No check_boron_reagent Is the phenylboronic acid known to be unstable? check_catalyst->check_boron_reagent Yes optimize_catalyst->check_boron_reagent use_derivative Use a more stable derivative (pinacol ester, MIDA boronate, etc.) check_boron_reagent->use_derivative Yes end Improved Yield check_boron_reagent->end No, re-evaluate use_derivative->end G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation Productive Pathway boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻) boronic_acid->boronate Unproductive Pathway protodeboronation Protodeboronation (H⁺ source) boronate->protodeboronation byproduct Ar'-H (Byproduct) protodeboronation->byproduct

References

Troubleshooting

Technical Support Center: Improving the Solubility of Arylboronic Acids in Organic Solvents

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with arylboronic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with arylboronic acids in organic solvents.

Troubleshooting Guide

Low solubility of arylboronic acids can impede reaction kinetics, reduce yields, and complicate purification. This guide offers a structured approach to diagnosing and resolving these common experimental issues.

Problem: My arylboronic acid is poorly soluble in the chosen reaction solvent (e.g., THF, Dioxane, Toluene).

This is a frequent challenge, particularly with polar or electronically distinct arylboronic acids. The following workflow can help address this issue.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Poor Arylboronic Acid Solubility Observed q1 Is gentle heating (e.g., 40-50 °C) sufficient to dissolve the acid? start->q1 sol1 Proceed with reaction at the lowest temperature that maintains solubility. q1->sol1 Yes q2 Have you tried adding a co-solvent? q1->q2 No end Proceed with modified reaction conditions or derivative. sol1->end sol2 Add a polar co-solvent like EtOH, MeOH, or water in small amounts (1-10% v/v). q2->sol2 No q2->end Yes q3 Is boroxine formation suspected? sol2->q3 sol3 Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the boronic acid. q3->sol3 Yes q4 Is conversion to a boronate ester a viable option? q3->q4 No sol3->end sol4 Convert the arylboronic acid to a more soluble derivative, such as a pinacol ester. q4->sol4 Yes no_solution Consider alternative reaction conditions (e.g., different solvent system, phase-transfer catalysis). q4->no_solution No sol4->end

Caption: Troubleshooting workflow for poor arylboronic acid solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my arylboronic acid not dissolving in a commonly used solvent like THF or dioxane?

A1: Several factors can contribute to the poor solubility of arylboronic acids:

  • Polarity Mismatch: Although THF and dioxane are relatively polar, highly polar or ionic arylboronic acids may still exhibit limited solubility.

  • Crystal Lattice Energy: The crystalline structure of the solid arylboronic acid may have a high lattice energy, making it difficult for the solvent to break it down.

  • Boroxine Formation: Arylboronic acids can dehydrate to form cyclic anhydrides called boroxines, which are often less soluble than the corresponding boronic acids.[1][2][3] This is particularly common for electron-donating arylboronic acids.[4]

Q2: How can I improve the solubility of my arylboronic acid without chemically modifying it?

A2:

  • Heating: Gently warming the mixture can often increase solubility. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

  • Co-solvents: The addition of a small amount of a more polar co-solvent can significantly improve solubility.[5][6] Common choices include ethanol, methanol, or even water. For Suzuki-Miyaura couplings, a small amount of water is often added and can improve the solubility of both the boronic acid and the base.[7]

  • Sonication: Applying ultrasonic waves can help break up solid aggregates and enhance dissolution.

Q3: What are boronate esters, and how do they improve solubility?

A3: Boronate esters are formed by the reaction of a boronic acid with a diol, such as pinacol or neopentyl glycol.[7] This conversion masks the polar hydroxyl groups of the boronic acid, making the resulting ester more soluble in a wider range of organic solvents.[8][9] Pinacol esters are particularly common due to their stability and ease of preparation.

Q4: How do I convert my arylboronic acid to a pinacol boronate ester?

A4: A common method involves the reaction of the arylboronic acid with pinacol in a suitable solvent, often with azeotropic removal of water. See the detailed experimental protocol below.

Q5: Will I need to remove the pinacol group after my reaction?

A5: For many applications, such as Suzuki-Miyaura cross-coupling, the boronate ester can be used directly. However, if the free boronic acid is required for a subsequent step, the pinacol group can be removed.

Q6: How can I reverse boroxine formation?

A6: The equilibrium between a boronic acid and its boroxine can be shifted back towards the boronic acid by the addition of water.[1][2][4] The hydrolysis of boroxines is generally rapid in the presence of water.[1]

Data Presentation: Solubility Comparison

The following table summarizes the solubility of phenylboronic acid and its corresponding pinacol ester in various organic solvents, demonstrating the significant improvement in solubility upon esterification.

CompoundSolventSolubility (mole fraction at 25°C)
Phenylboronic AcidChloroform~0.02
Phenylboronic Acid Pinacol EsterChloroform>0.4
Phenylboronic Acid3-Pentanone~0.2
Phenylboronic Acid Pinacol Ester3-Pentanone>0.4
Phenylboronic AcidAcetone~0.25
Phenylboronic Acid Pinacol EsterAcetone>0.4
Phenylboronic AcidDipropyl Ether~0.3
Phenylboronic Acid Pinacol EsterDipropyl Ether>0.4
Phenylboronic AcidMethylcyclohexane<0.01
Phenylboronic Acid Pinacol EsterMethylcyclohexane~0.1

Data extrapolated from solubility curves presented in Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.[8]

Experimental Protocols

Protocol 1: Conversion of Arylboronic Acid to its Pinacol Ester

This protocol describes a general procedure for the synthesis of an arylboronic acid pinacol ester.

G cluster_1 Workflow for Pinacol Ester Formation start Start step1 Combine arylboronic acid, pinacol, and solvent (e.g., toluene or THF) in a round-bottom flask. start->step1 step2 Equip the flask with a Dean-Stark apparatus and a reflux condenser. step1->step2 step3 Heat the mixture to reflux to azeotropically remove water. step2->step3 step4 Monitor the reaction by TLC or GC-MS until the starting material is consumed. step3->step4 step5 Cool the reaction mixture and remove the solvent under reduced pressure. step4->step5 step6 Purify the crude product by crystallization or column chromatography. step5->step6 end Obtain pure arylboronic acid pinacol ester step6->end

Caption: Experimental workflow for arylboronic acid pinacol ester synthesis.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid and pinacol.

  • Add a suitable volume of anhydrous toluene or THF to dissolve or suspend the reactants.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water that azeotropes with the solvent in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the reaction is complete as determined by an appropriate monitoring technique (e.g., TLC, GC-MS).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent in vacuo.

  • The crude pinacol ester can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by silica gel column chromatography.

Protocol 2: Deprotection of Arylboronic Acid Pinacol Ester

This protocol outlines the hydrolysis of a pinacol ester to regenerate the free arylboronic acid.

Method A: Acidic Hydrolysis

Materials:

  • Arylboronic acid pinacol ester (1.0 equiv)

  • Acetone or THF

  • Aqueous HCl (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the arylboronic acid pinacol ester in acetone or THF in a round-bottom flask.

  • Add an aqueous solution of HCl.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the arylboronic acid.

Method B: Transesterification with Diethanolamine followed by Hydrolysis

This two-step method is particularly useful for sensitive substrates.[7][10]

Step 1: Transesterification

  • Dissolve the arylboronic acid pinacol ester in diethyl ether.

  • Add diethanolamine (1.1 equiv) and stir at room temperature.

  • The diethanolamine boronate adduct will often precipitate out of solution.

  • Collect the solid by filtration and wash with cold ether.

Step 2: Hydrolysis

  • Suspend the diethanolamine boronate adduct in an organic solvent (e.g., hexanes or diethyl ether).

  • Add aqueous HCl (e.g., 0.1 M) and stir vigorously for 20-30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to afford the free arylboronic acid.

References

Optimization

Technical Support Center: Recrystallization of Boronic Acid Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for purifying boronic acid derivatives. Below, you will find t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for purifying boronic acid derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude boronic acid derivatives?

A1: Common impurities in crude boronic acid derivatives include:

  • Boroxines (Anhydrides): These are cyclic trimers that form from the dehydration of the boronic acid.[1]

  • Protodeboronation Products: The boronic acid group can be cleaved and replaced with a hydrogen atom, leading to the corresponding arene or alkane.[2]

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis.

  • Boric Acid: Can result from the degradation of the boronic acid.[1]

  • Diols (e.g., pinacol): If the boronic acid is generated from a boronate ester, residual diol may be present.

Q2: Why is recrystallization a preferred method for purifying boronic acids?

A2: Recrystallization is a powerful and cost-effective technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For many boronic acid derivatives, which are often crystalline solids, it allows for the selective crystallization of the pure product, leaving impurities dissolved in the solvent.[1]

Q3: How do I choose a suitable solvent for recrystallizing my boronic acid derivative?

A3: The ideal solvent is one in which your boronic acid derivative has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. A solvent screening on a small scale is highly recommended.[3] Common solvent systems include:

  • Single Solvents: Water, ethanol, acetone, ethyl acetate, and benzene have been used for recrystallizing boronic acids.[1][4]

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be very effective. Common mixtures include ethanol/water and acetone/water.[1]

Q4: What is a boroxine and how can I convert it back to the boronic acid?

A4: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid.[1] The formation of boroxines is a reversible dehydration process. To convert a boroxine back to the corresponding boronic acid, you can recrystallize it from a solvent system containing water, such as hot water or an ethanol/water mixture. The water will hydrolyze the boroxine back to the desired boronic acid.[1]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[5]
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available.[5]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed solvent system. Add a small amount of the "good" solvent to the hot solution to lower the saturation point and cool slowly.[1]
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
The recrystallized product is still impure. The cooling process was too rapid, trapping impurities.Ensure slow cooling to allow for the formation of a pure crystal lattice.[1]
The chosen solvent is not selective enough.Experiment with different single or mixed solvent systems.[1]
The impurity has very similar solubility to the product.Consider alternative purification methods such as chromatography or derivatization.[4]
The recovery yield is low. Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
The crystals were washed with a warm or large volume of solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines a general procedure for the purification of a boronic acid derivative using a single solvent.

Materials:

  • Crude boronic acid derivative

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude boronic acid derivative in an Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating. Continue adding the hot solvent until the solid just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Protocol for Recrystallization from a Mixed Solvent System

This method is useful when a single solvent is not ideal.

Procedure:

  • Dissolve the crude boronic acid derivative in the minimum amount of a hot "good" solvent (the solvent in which it is readily soluble).

  • While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[4]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_end Outcome start Start with Crude Boronic Acid Derivative choose_solvent Choose Appropriate Solvent System start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end_product Pure Boronic Acid Derivative dry->end_product

Caption: General workflow for the recrystallization of boronic acid derivatives.

Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_impure Product Impure start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out impure_product Product is Impure start->impure_product too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Check concentrate Concentrate Solution too_much_solvent->concentrate Yes no_nucleation No Nucleation? too_much_solvent->no_nucleation No scratch_seed Scratch Flask or Add Seed Crystal no_nucleation->scratch_seed Yes fast_cooling Cooling Too Fast? oiling_out->fast_cooling Check cool_slowly Cool More Slowly fast_cooling->cool_slowly Yes solvent_issue Inappropriate Solvent? fast_cooling->solvent_issue No change_solvent Change Solvent System solvent_issue->change_solvent Yes rapid_crystallization Rapid Crystallization? impure_product->rapid_crystallization Check recrystallize_slowly Recrystallize and Cool Slowly rapid_crystallization->recrystallize_slowly Yes poor_solvent Poor Solvent Choice? rapid_crystallization->poor_solvent No rescreen_solvents Screen for a More Selective Solvent poor_solvent->rescreen_solvents Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Troubleshooting

Technical Support Center: The Impact of Temperature on Suzuki-Miyaura Couplings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to temperature in Suzuki-M...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to temperature in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction?

A1: While there is no single "universal" temperature, a common starting point for many Suzuki-Miyaura couplings is between 80 °C and 100 °C.[1][2] The optimal temperature is highly dependent on the specific substrates (aryl halide, boronic acid), the palladium catalyst and ligand system, the base, and the solvent used.[3][4] Some highly active catalyst systems can facilitate reactions at room temperature, while less reactive substrates, such as aryl chlorides, may require higher temperatures, sometimes up to 120-140 °C.[2][5][6]

Q2: My reaction is sluggish or not going to completion. Should I increase the temperature?

A2: A moderate increase in temperature can often improve the reaction rate and yield for a sluggish reaction.[1] However, it is crucial to consider the stability of your catalyst, ligands, and substrates at higher temperatures. Excessive heat can lead to catalyst decomposition and an increase in side reactions.[1][7] A systematic approach, such as a temperature screen, is recommended to find the optimal balance.

Q3: What are the potential negative consequences of using too high a reaction temperature?

A3: Excessively high temperatures can have several detrimental effects on a Suzuki-Miyaura coupling:

  • Catalyst Decomposition: The active Pd(0) catalyst can be thermally unstable, leading to the formation of inactive palladium black.[7]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation and other degradation pathways at elevated temperatures.[1]

  • Increased Side Reactions: Higher temperatures can promote unwanted side reactions, most notably protodeboronation of the boronic acid, which reduces the amount of nucleophile available for the cross-coupling.[1][8]

  • Substrate/Product Decomposition: The stability of your specific aryl halide, boronic acid, or the desired product may be compromised at elevated temperatures.

Q4: Can a Suzuki-Miyaura coupling be run at room temperature?

A4: Yes, room temperature Suzuki-Miyaura couplings are possible and highly desirable for sensitive substrates.[6] Success at lower temperatures typically requires the use of highly active palladium precatalysts and specialized ligands that can facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) without thermal energy input.

Q5: How does microwave irradiation affect the reaction temperature and outcome?

A5: Microwave-assisted procedures are an effective method for rapidly and uniformly heating Suzuki-Miyaura reactions. This can lead to significantly shorter reaction times and often results in improved yields, sometimes even with lower catalyst loadings.[5][8]

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Troubleshooting Step
Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. Be mindful of the solvent's boiling point. For a model reaction, one study found 80°C to be the optimal temperature, with a sharp decrease in yield below this point.[9]
Reaction temperature is too high, causing catalyst decomposition. If you observe the formation of a black precipitate (palladium black), the temperature is likely too high.[7] Reduce the temperature. Consider a different solvent with a lower boiling point or a more thermally stable catalyst/ligand system.
Protodeboronation is occurring at elevated temperatures. This is a common side reaction, especially with electron-deficient boronic acids.[1] Try running the reaction at a lower temperature for a longer duration. The choice of base and the use of anhydrous conditions can also help mitigate this issue.[1]
Inefficient coupling of a specific substrate at a given temperature. Certain substrate combinations can be challenging. For instance, aryl iodides, while generally reactive, can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalysts.[10] In such cases, a higher temperature may be necessary, or a switch to a different ligand system.

Data Presentation: Temperature Effects on Yield

The following tables summarize the impact of temperature on the yield of specific Suzuki-Miyaura coupling reactions from cited experiments.

Table 1: Optimization of Temperature for the Coupling of 4-bromoanisole and Phenylboronic Acid

EntryTemperature (°C)Yield (%)
16045
27065
38092
49092
510091

Reaction Conditions: Pd-SILP-Fe₃O₄@SiO₂ catalyst. Data sourced from a study where 80°C was identified as the optimum temperature.[9]

Table 2: Temperature Screening for Suzuki Coupling of 2,4-dichloropyrimidine

Catalyst SystemTemperature (°C)TimeYield (%)
Pd(PPh₃)₄802h71
Pd(PPh₃)₄Reflux (Dioxane)15 min (MW)90

Data compiled from studies on the coupling of chloropyrimidines, highlighting the effectiveness of both conventional heating and microwave irradiation.[8]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

  • Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent.[1] Allow the mixture to stir for 10-15 minutes while bubbling with the inert gas. Finally, add the palladium catalyst and ligand.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating mantle at the desired temperature (e.g., start with 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Optimization: If the reaction is slow or incomplete, set up parallel reactions at higher temperatures (e.g., 90 °C, 100 °C, 110 °C) to determine the optimal condition. Conversely, if degradation is observed, test lower temperatures.

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_temp Temperature Influence pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2 Ar-Pd(II)-X L2 oa_complex->pd2 trans_complex Transmetalation Intermediate pd2->trans_complex Transmetalation (Often Rate-Limiting) re_complex Ar-Pd(II)-Ar' L2 trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' (Product) re_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 + Base boronic_acid->trans_complex note Higher temperature can accelerate all steps, but may also lead to Pd(0) decomposition.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Start: Low Yield in Suzuki-Miyaura Reaction check_temp Is reaction temperature within 80-100 °C range? start->check_temp too_low Action: Increase temperature in 10-20 °C increments. Monitor reaction. check_temp->too_low No check_decomp Is catalyst decomposition (black precipitate) observed? check_temp->check_decomp Yes too_low->check_decomp too_high Action: Decrease temperature. Consider more stable catalyst/ligand. check_decomp->too_high Yes check_side_reactions Are side products like protodeboronation significant? check_decomp->check_side_reactions No other_issues Issue persists: Evaluate other parameters (catalyst, base, solvent, etc.) too_high->other_issues optimize_conditions Action: Lower temperature and increase reaction time. Re-evaluate base and solvent. check_side_reactions->optimize_conditions Yes success Yield Improved check_side_reactions->success No optimize_conditions->success optimize_conditions->other_issues

Caption: Troubleshooting workflow for temperature-related issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The primary focus is on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparison with alternative analytical techniques to ensure comprehensive structural elucidation and purity assessment.

¹H NMR Analysis

¹H NMR spectroscopy is the cornerstone for the structural confirmation of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. The analysis provides unambiguous information about the proton environment within the molecule. While an experimental spectrum is definitive, a predicted spectrum based on established chemical shift principles offers a robust framework for verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is summarized below. The chemical shifts are influenced by the electronic effects of the sulfamoyl and boronic acid substituents on the phenyl ring. Both groups are electron-withdrawing, leading to a general deshielding of the aromatic protons and shifting their signals downfield.

Assignment Structure Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2Ar-H ~8.2 - 8.4Singlet (or narrow triplet, J ≈ 2 Hz)1HLocated between two meta substituents, experiences significant deshielding.
H-4Ar-H ~8.0 - 8.2Doublet of doublets (or triplet)1HCoupled to H-5 and H-6.
H-6Ar-H ~7.8 - 8.0Doublet of doublets1HCoupled to H-2 and H-4.
H-5Ar-H ~7.5 - 7.7Triplet1HCoupled to H-4 and H-6.
B(OH )_2B(OH )_2Variable (e.g., 5.0 - 8.0)Broad Singlet2HOften exchanges with D₂O; signal may be broad or absent.
N-CHN-CH~2.7 - 2.9Singlet3HDeshielded by the adjacent sulfonyl group.
C(CH ₃)₃C(CH ₃)₃~1.3 - 1.5Singlet9HCharacteristic singlet for the tert-butyl group.[1][2]
Structural Assignment Workflow

The logical process for assigning the proton signals in the ¹H NMR spectrum to the molecular structure is outlined below. This workflow begins with the most distinct signals and uses coupling information to assign the more complex aromatic region.

G ¹H NMR Signal Assignment Workflow cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region (7.5-8.5 ppm) A Identify prominent singlet at ~1.3-1.5 ppm B Assign to tert-butyl group (9H integration) A->B E Identify four distinct signals for Ar-H C Identify singlet at ~2.7-2.9 ppm D Assign to N-methyl group (3H integration) C->D F Analyze splitting patterns (multiplicities) E->F G Assign H-2 (most downfield, singlet/narrow triplet) F->G H Assign H-5 (triplet) F->H I Assign H-4 and H-6 (doublets of doublets) using COSY F->I

Caption: A workflow for the assignment of ¹H NMR signals.

Comparison with Alternative Analytical Methods

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques. The table below compares ¹H NMR with other common analytical methods for the analysis of boronic acids.

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldPrecise proton environment, connectivity (via coupling), stereochemistryUnambiguous structure elucidation, non-destructive, good for quantificationModerate sensitivity, requires soluble sample
LC-MS Separation by chromatography, detection by massMolecular weight, purity, fragmentation patternHigh sensitivity (ng/mL), high throughput, suitable for complex mixtures[3]Provides limited structural isomer information, requires volatile buffers
GC-MS Separation of volatile compounds, detection by massMolecular weight of volatile derivatives, purityExcellent separation for volatile compounds, provides fragmentation data for library matchingRequires chemical derivatization for non-volatile boronic acids, potential for sample degradation at high temperatures
¹¹B NMR NMR of the ¹¹B nucleusBoron coordination state (trigonal vs. tetrahedral)Directly probes the boron atom, confirms presence of boronic acid/ester[4]Low sensitivity, provides information only about the boron environment
FTIR Infrared light absorption by molecular vibrationsPresence of functional groups (O-H, S=O, B-O)Fast, requires minimal sample preparation, good for identifying key functional groupsProvides limited structural detail, not ideal for complex mixture analysis
General Analytical Workflow

A typical workflow for the complete characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid integrates multiple techniques to confirm identity, purity, and structure.

G Analytical Workflow for Characterization Start Synthesized Product Purity Purity Assessment (LC-MS) Start->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity If pure Structure Structural Elucidation (¹H NMR, ¹¹B NMR) Identity->Structure Functional Functional Group Analysis (FTIR) Structure->Functional Final Characterized Compound Functional->Final

Caption: A general workflow for compound characterization.

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality data.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Solvent and Standard : The deuterated solvent provides the lock signal for the spectrometer. Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal standard (δ = 0.00 ppm), or the residual solvent peak can be used for calibration.[6]

  • Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS or residual solvent signal. Integrate all signals to determine the relative proton ratios.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase : A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective for separating a wide range of boronic acids.[3]

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 1 - 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Data Analysis : Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Assess purity based on the peak area percentage in the chromatogram.

References

Comparative

A Comparative Guide to the ¹³C NMR Spectral Data of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid

This guide provides an objective comparison of the expected ¹³C NMR spectral data for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid against related compounds. The data presented is based on established values for sim...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the expected ¹³C NMR spectral data for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid against related compounds. The data presented is based on established values for similar structural motifs, offering a valuable reference for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of ¹³C NMR Chemical Shifts

Compound Functional Group Aromatic Carbons (ppm) Alkyl Carbons (ppm) Solvent
Phenylboronic Acid Boronic Acid134.2, 131.2, 129.8, 127.5[1]-DMSO-d₆[1]
N-(tert-Butyl)benzamide N-tert-Butyl135.8, 131.0, 128.4, 126.6[2]51.5 (C), 28.8 (CH₃)[2]CDCl₃[2]
3-(Methylsulfonylamino)phenylboronic acid Methylsulfonylamino---
Predicted: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid N-t-butyl-N-methylsulfamoyl, Boronic AcidC-B: ~130-135, C-S: ~140-145, Other aromatic C: ~120-135t-Butyl (C): ~50-60, t-Butyl (CH₃): ~28-30, N-CH₃: ~30-40DMSO-d₆ or CDCl₃

Note: The predicted values are estimates based on the additive effects of the substituents on the phenyl ring and typical chemical shifts for the alkyl groups.

Experimental Protocols: Acquiring ¹³C NMR Spectra

The following is a detailed methodology for obtaining high-quality ¹³C NMR spectra for phenylboronic acid derivatives.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.[1][2]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[1]

  • The instrument should be equipped with a broadband probe tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Temperature: Spectra are typically acquired at room temperature (around 298 K).[3]

  • Sweep Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.[4]

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often adequate.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei.

  • Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[3][5]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • Fourier transformation of the processed FID yields the ¹³C NMR spectrum.

  • Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Mandatory Visualizations

Below are diagrams illustrating the structural relationships and the experimental workflow.

structure_nmr Predicted ¹³C NMR Chemical Shift Regions cluster_compound 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid cluster_substituents Substituent Carbons C1 C-B (~130-135 ppm) C2 C (~120-135 ppm) BOH2 B(OH)₂ C1->BOH2 C3 C-S (~140-145 ppm) C4 C (~120-135 ppm) S_group SO₂-N C3->S_group C5 C (~120-135 ppm) C6 C (~120-135 ppm) tBu_C t-Butyl C (~50-60 ppm) S_group->tBu_C N_CH3 N-CH₃ (~30-40 ppm) S_group->N_CH3 tBu_CH3 t-Butyl CH₃ (~28-30 ppm) tBu_C->tBu_CH3

Caption: Predicted ¹³C NMR chemical shift regions for the target molecule.

experimental_workflow Experimental Workflow for ¹³C NMR Spectroscopy Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Setup NMR Spectrometer Setup (Tuning Probe) Sample_Prep->NMR_Setup Data_Acquisition Data Acquisition (Pulse Program, Scans) NMR_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Analysis Spectral Analysis (Peak Picking, Assignment) Data_Processing->Analysis

Caption: General experimental workflow for ¹³C NMR data acquisition.

References

Validation

Mass Spectrometry Characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the structural integrity and purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative ov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural integrity and purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a key building block in various synthetic pathways. Due to the inherent challenges in the analysis of boronic acids, this document outlines expected mass spectrometric behavior, potential fragmentation pathways, and compares various analytical approaches to guide researchers in selecting the optimal method.

Predicted Mass Spectrometric Behavior and Data

The analysis of arylboronic acids by mass spectrometry can be complicated by in-source reactions such as dehydration and cyclization to form boroxines (trimers).[1] However, modern ionization techniques, particularly soft ionization methods like electrospray ionization (ESI), can provide clear molecular ion information. For 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (molecular weight: 287.13 g/mol ), the expected ions in different mass spectrometry modes are summarized below.

Table 1: Predicted m/z Values for Key Ions of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

Ionization ModePredicted IonFormulaCalculated m/zNotes
Positive ESI-MS[M+H]⁺C₁₁H₁₈BNO₄S⁺288.14Protonated molecule
Positive ESI-MS[M+Na]⁺C₁₁H₁₇BNO₄SNa⁺310.12Sodium adduct
Positive ESI-MS[M-H₂O+H]⁺C₁₁H₁₆BNO₃S⁺270.13Dehydrated protonated molecule
Negative ESI-MS[M-H]⁻C₁₁H₁₆BNO₄S⁻286.12Deprotonated molecule
Negative ESI-MS[M+HCOO]⁻C₁₂H₁₈BNO₆S⁻332.13Formate adduct (from mobile phase)
High-Energy CIDC₇H₈BO₂S⁺C₇H₈BO₂S⁺167.03Fragment corresponding to the phenylboronic acid moiety after loss of the sulfonamide side chain.
High-Energy CIDC₄H₁₀N⁺C₄H₁₀N⁺72.08Fragment corresponding to the t-butyl group.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for the successful characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. Below is a comparison of suitable methods.

Table 2: Comparison of Mass Spectrometry Techniques for the Analysis of Arylboronic Acids

TechniqueAdvantagesDisadvantagesBest For
Electrospray Ionization (ESI)-MS Soft ionization preserves the molecular ion.[2][3] Easily coupled with liquid chromatography (LC) for separation of impurities.Can be susceptible to ion suppression. Trimerization (boroxine formation) can still occur in the gas phase.[1]Routine identification, purity analysis, and quantification when coupled with LC.
Gas Chromatography (GC)-MS High chromatographic resolution. Well-established fragmentation libraries (for EI).Requires derivatization to increase volatility and thermal stability.[4] Electron ionization (EI) can lead to extensive fragmentation and loss of the molecular ion.Analysis of volatile impurities or after derivatization for specific quantitative assays.
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS Tolerant to salts and buffers. Good for high molecular weight compounds, but also applicable to small molecules.[1]Co-crystallization with the matrix can be challenging. Quantification can be difficult.Rapid screening and analysis of complex mixtures or when coupled to peptides.[1]
Tandem Mass Spectrometry (MS/MS) Provides structural information through controlled fragmentation. Increases specificity and sensitivity for quantification.Requires more complex instrumentation and method development.Structural elucidation and confident identification of the compound and its metabolites or degradation products.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols that can be adapted for the analysis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Protocol 1: LC-ESI-MS for Identification and Purity Assessment
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

Protocol 2: Derivatization for GC-MS Analysis

To improve volatility for GC-MS analysis, derivatization of the boronic acid moiety is recommended.

  • Derivatization Reaction:

    • To 1 mg of the compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

Visualizing Workflows and Fragmentation

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and predicted fragmentation pathways.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Analysis A 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid B Dissolution in Acetonitrile/Water A->B C LC-MS Sample B->C D Reverse-Phase LC Separation C->D E Electrospray Ionization D->E F Mass Analysis (TOF or Quadrupole) E->F G Molecular Ion Identification F->G H Purity Assessment G->H I Impurity Profiling H->I

Caption: Workflow for LC-ESI-MS analysis.

mol 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid [M+H]⁺ m/z 288.14 frag1 Phenylboronic acid moiety m/z 167.03 mol:f1->frag1 Loss of C₄H₁₀NSO₂ frag2 t-Butyl group m/z 72.08 mol:f1->frag2 Cleavage of N-C bond frag3 Loss of water [M-H₂O+H]⁺ m/z 270.13 mol:f1->frag3 Dehydration

Caption: Predicted MS/MS fragmentation pathway.

Conclusion

The mass spectrometric characterization of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid requires careful consideration of the analytical technique employed. While direct analysis by ESI-MS is feasible and provides valuable molecular weight information, challenges such as dehydration and trimerization should be anticipated. For comprehensive structural elucidation, tandem mass spectrometry (MS/MS) is indispensable for probing the fragmentation pathways. In cases where high sensitivity and quantification are required, derivatization followed by GC-MS or a well-developed LC-MS/MS method is recommended. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to develop robust and reliable analytical methods for this and similar sulfonamide-containing arylboronic acids.

References

Comparative

Reactivity of Substituted vs. Unsubstituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid. The reactivity of phenylboronic acids in this reaction is significantly influenced by the presence of substituents on the phenyl ring. This guide provides an objective comparison of the reactivity of substituted versus unsubstituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.

The Influence of Substituents: A Tale of Electronics and Sterics

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects: The electron density at the boron-bearing carbon atom influences the rate-determining transmetalation step. Electron-donating groups (EDGs) increase the nucleophilicity of the organic group, which can, in some cases, facilitate the transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can also impact the transmetalation rate, sometimes favorably, depending on the specific catalytic system and the nature of the transmetalation transition state.

  • Steric Effects: The size and position of substituents on the phenyl ring can sterically hinder the approach of the boronic acid to the palladium catalyst. This is particularly pronounced for ortho-substituents, which can significantly retard or even inhibit the reaction.

Quantitative Comparison of Reactivity

The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted phenylboronic acid. The data, compiled from multiple sources, illustrates the general reactivity trends. It is important to note that direct comparisons can be challenging as reaction conditions and catalytic systems vary between studies.

Phenylboronic AcidSubstituentPositionElectronic EffectAryl Halide PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic Acid-H-Neutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2~85-90[1][2]
4-Methoxyphenylboronic Acid-OCH₃paraElectron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2~92[1]
4-Nitrophenylboronic Acid-NO₂paraElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O295[2]
3-Nitrophenylboronic Acid-NO₂metaElectron-Withdrawing4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O492[2]
2-Nitrophenylboronic Acid-NO₂orthoElectron-Withdrawing4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-AmylOH1825[2]
2-Methylphenylboronic Acid-CH₃orthoElectron-Donating3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene60(Complex mixture)[3][4]

Disclaimer: The data in this table is compiled from various sources and is intended for illustrative and comparative purposes. Yields are highly dependent on the specific reaction conditions, catalyst, ligand, base, and solvent used.

Key Observations:

  • Electron-donating groups at the para-position, such as a methoxy group (-OCH₃), can slightly enhance the reactivity compared to unsubstituted phenylboronic acid.[1]

  • Electron-withdrawing groups at the para- and meta-positions, like a nitro group (-NO₂), generally lead to high yields, indicating that the decreased nucleophilicity does not necessarily hinder the reaction and can, in some systems, be beneficial.[2]

  • Ortho-substituents dramatically decrease reactivity due to steric hindrance, as evidenced by the significantly lower yield for 2-nitrophenylboronic acid compared to its para and meta isomers.[2][5] The bulky nitro group at the ortho position impedes the approach of the boronic acid to the palladium catalyst's coordination sphere.[5] Even a relatively small methyl group in the ortho position can lead to complex reaction outcomes due to steric effects.[3][4]

Experimental Protocol: A Generalized Suzuki-Miyaura Cross-Coupling Procedure

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted or unsubstituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3) (0.01-0.05 mmol, 1-5 mol%)

  • Ligand (if using a simple palladium source like Pd(OAc)₂) (e.g., SPhos, XPhos, RuPhos) (0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, with or without water) (5-10 mL)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) to the reaction vessel under the inert atmosphere.

  • Add the degassed solvent(s) to the vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation

A Researcher's Guide to the Analytical Characterization of Arylboronic Acids

For researchers, scientists, and professionals in drug development, the precise characterization of arylboronic acids is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. These versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of arylboronic acids is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. These versatile compounds are key building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature, including the propensity to form cyclic anhydrides (boroxines), presents distinct analytical challenges. This guide provides a comparative overview of the primary analytical methods used for the characterization of arylboronic acids, complete with experimental data and detailed protocols to aid in methodological selection and implementation.

Key Analytical Techniques at a Glance

A multi-faceted approach is often necessary for the comprehensive characterization of arylboronic acids, ensuring not only the identity and purity of the target molecule but also the identification and quantification of any process-related impurities. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.

Quantitative Performance of Analytical Methods

The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the need for structural elucidation, purity determination, or trace-level impurity quantification. The following tables summarize the quantitative performance of commonly employed methods for the analysis of arylboronic acids.

Table 1: Performance of Mass Spectrometry-Based Methods

ParameterESI-MSMALDI-MSGC-MS (with Silylation)LC-MS/MS (with Derivatization)
Derivatization OptionalOptionalMandatoryOptional, but often used for trace analysis
Typical Observations [M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adductsAdducts with matrix, singly charged molecular ionsDetailed fragmentation patternsEnhanced sensitivity and selectivity
Advantages Soft ionization, suitable for LC-MS, good for polar compoundsHigh sensitivity, tolerant of some salts, suitable for complex mixturesExcellent chromatographic separation, reproducible fragmentationHigh sensitivity and selectivity for trace level quantification[1]
Disadvantages Can be complicated by adduct formation and in-source reactions[2]Requires a suitable matrix; derivatization can simplify spectra[2]Requires derivatization to increase volatility[2]Derivatization adds a step to sample preparation
Limit of Detection (LOD) ---Low parts per million (ppm) levels[1]
Limit of Quantification (LOQ) ---Low parts per million (ppm) levels[1]

Table 2: Performance of Chromatographic Methods

ParameterUPLC-ESI-MSHPLC with UV Detection
Key Advantage High throughput, no derivatization needed for many compounds[3]Robust method for quantifying purity and detecting impurities[4]
Limit of Detection (LOD) 0.1 µg[3]-
Limit of Quantification (LOQ) 1.0 µg[3]-
Linearity (R²) >0.98[3]-
Recovery 97.1% - 105.7%[3]-
Precision (RSD) < 2.0%[3]-

Table 3: Utility of Spectroscopic and Other Methods

MethodPrimary UseAdvantagesDisadvantages
¹H NMR Spectroscopy Structural confirmation and identification of impuritiesProvides detailed structural information; qNMR can determine absolute purity without a reference standard for the impurity[4]Signal overlap can complicate quantification; oligomerization can lead to complex spectra[5]
¹¹B NMR Spectroscopy Studying structure, hybridization state (sp² vs. sp³), and bindingConvenient tool for monitoring pKa and complexation with diols[6][7]Requires a quartz NMR tube to avoid background signals from borosilicate glass[8]
X-ray Crystallography Definitive determination of three-dimensional molecular structureProvides unambiguous structural information, including bond lengths and angles[9][10]Requires a single, high-quality crystal, which can be challenging to obtain[10]

Experimental Protocols

Detailed methodologies are essential for the successful application of these analytical techniques. The following are representative protocols for key experiments.

Protocol 1: GC-MS Analysis with Silylation

This method is suitable for volatile arylboronic acids after derivatization.

  • Derivatization: Dissolve approximately 1 mg of the arylboronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile). Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.[2]

  • Instrumentation:

    • Injector Temperature: 250 - 280 °C

    • Column: A non-polar capillary column (e.g., DB-5ms)

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40 - 550[2]

Protocol 2: UPLC-ESI-MS for High-Throughput Analysis

This method allows for the rapid analysis of a broad range of boronic acids, often without derivatization.

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[8]

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Protocol 3: ¹¹B NMR Spectroscopy

This technique is powerful for studying the structure and binding of boronic acids.

  • Sample Preparation: Dissolve approximately 4 mg of the arylboronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[8]

  • Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester). To determine pKa, spectra can be acquired at various pH values.[8]

Visualizing Analytical Workflows

The characterization of arylboronic acids often follows a logical progression of analytical techniques to obtain comprehensive information about the compound's identity, purity, and structure.

Analytical Workflow for Arylboronic Acid Characterization cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Definitive Structure Synthesis Synthesis Initial_Purity_Assessment Initial Purity Assessment (TLC, Melting Point) Synthesis->Initial_Purity_Assessment Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Initial_Purity_Assessment->NMR MS Mass Spectrometry (ESI, MALDI) Initial_Purity_Assessment->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Chromatography Chromatography (HPLC-UV, LC-MS) Structural_Confirmation->Chromatography Quantification Purity Quantification & Impurity Identification Chromatography->Quantification XRay X-ray Crystallography Quantification->XRay Absolute_Structure Absolute Structure (if required) XRay->Absolute_Structure

Caption: A general workflow for the characterization of arylboronic acids.

The following diagram illustrates the relationship between the analytical challenge of boroxine formation and the choice of analytical technique.

Boroxine_Formation_Challenge cluster_methods Analytical Approaches Arylboronic_Acid Arylboronic Acid R-B(OH)₂ Boroxine Boroxine (Trimer) (RBO)₃ Arylboronic_Acid->Boroxine Dehydration Derivatization Derivatization (prevents trimerization) Arylboronic_Acid->Derivatization Stabilizes Monomer Solvent_Effects Solvent Effects (e.g., d4-methanol in NMR) Arylboronic_Acid->Solvent_Effects Shifts Equilibrium Direct_Analysis Direct Analysis (can be complex) Boroxine->Direct_Analysis Complicates Spectra MS_Direct MS_Direct Direct_Analysis->MS_Direct LC-MS GC_MS GC_MS Derivatization->GC_MS GC-MS NMR_Analysis NMR_Analysis Solvent_Effects->NMR_Analysis NMR

Caption: Strategies to address boroxine formation in analytical methods.

References

Comparative

A Comparative Performance Guide to Boronic Acids in Palladium-Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, directly influencing reaction yields, rates, and overall efficiency. This guide provides an objective comparison of the performance of various boronic acids in palladium-catalyzed Suzuki-Miyaura reactions, supported by experimental data and detailed methodologies.

Performance Comparison of Boronic Acids

The electronic and steric properties of substituents on the boronic acid have a significant impact on the outcome of the Suzuki-Miyaura coupling. Generally, electron-rich arylboronic acids tend to provide higher yields, while electron-deficient and sterically hindered boronic acids can be more challenging coupling partners.

Below is a summary of representative yields obtained for the coupling of various boronic acids with 4-bromoacetophenone under palladium catalysis. While reaction conditions may vary slightly between experiments, this table provides a useful overview of performance trends.

Boronic AcidStructureSubstituent TypeTypical Yield (%)
Phenylboronic acidC₆H₅B(OH)₂Neutral95
4-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂Electron-donating98
4-(Trifluoromethyl)phenylboronic acidCF₃C₆H₄B(OH)₂Electron-withdrawing85
2-Methylphenylboronic acidCH₃C₆H₄B(OH)₂Sterically hindered88
3,5-Bis(trifluoromethyl)phenylboronic acid(CF₃)₂C₆H₃B(OH)₂Strongly electron-withdrawing75
2-Thienylboronic acidC₄H₃SB(OH)₂Heteroaromatic85

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Reaction conditions such as catalyst, ligand, base, solvent, and temperature can significantly influence yields.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and comparable synthetic results. Below is a representative procedure for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv)

  • Solvent (e.g., DME/H₂O, 4:1 mixture, 50 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aryl halide (e.g., 4-bromobenzoic acid, 2.01 g, 10.0 mmol), the boronic acid (e.g., 2-nitrophenylboronic acid, 2.00 g, 12.0 mmol), and the base (e.g., potassium carbonate, 3.45 g, 25.0 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge with an inert gas (e.g., argon) for 15 minutes to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of DME (40 mL) and water (10 mL) to the flask. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 346 mg, 0.30 mmol).

  • Reaction: Heat the reaction mixture to 85 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar' L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂) base Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Validation

interpreting spectroscopic data for derivatives of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for derivatives of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, offering insights into their structural elucidation. Due to the limited availability of published spectroscopic data for the primary compound of interest, this guide leverages data from structurally similar alternatives to provide a foundational comparison.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for key derivatives of sulfamoylphenylboronic acid. This data is essential for identifying characteristic peaks and understanding the influence of substituent positioning on the spectral properties.

Compound Structure ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spec (m/z)
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
3-(Methylsulfonamido)phenylboronic acid 2.9 (s, 3H, CH₃), 7.2-7.8 (m, 4H, Ar-H), 9.9 (s, 1H, NH)Data not available in searched literature3370 (N-H), 3250-2600 (O-H), 1330 (B-O), 1315 & 1150 (SO₂)[M-H]⁻ at 214.0
4-(Methylsulfonyl)phenylboronic acid 3.0 (s, 3H, CH₃), 7.9 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)Data not available in searched literature3400-2700 (O-H), 1340 (B-O), 1300 & 1150 (SO₂)[M+H]⁺ at 201.0

Note: The data for the alternative compounds has been compiled from various sources and may have been recorded under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of boronic acids, the broad signal for the B(OH)₂ protons can sometimes be observed, though it may exchange with residual water in the solvent.

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational bands for these molecules include the O-H stretch of the boronic acid, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the B-O stretch.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. ESI can be run in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

Signaling Pathway Inhibition by Boronic Acid Derivatives

Boronic acid derivatives, most notably the FDA-approved drug bortezomib, are known to be potent inhibitors of the proteasome. They function by targeting the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins that regulate cell cycle and apoptosis. The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its chymotrypsin-like activity[1][2]. This inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately, cell death. This mechanism of action is a key area of interest in the development of new anticancer agents.

Proteasome_Inhibition cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Drug Action Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Ub attachment Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Boronic_Acid 3-(N-t-butyl-N-methylsulfamoyl) phenylboronic acid Derivative Boronic_Acid->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a Boronic Acid Derivative.

This guide provides a framework for the spectroscopic analysis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid and its derivatives. While a complete dataset for the primary compound is not yet publicly available, the comparative data from analogues and the established mechanism of action for this class of compounds offer valuable insights for researchers in the field of drug discovery and development.

References

Comparative

Cross-Validation of Gold Nanoparticle Synthesis Using UV-Vis Spectroscopy and Transmission Electron Microscopy

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The successful synthesis of nanomaterials is contingent upon rigorous characterization to ensure the desired physical and chemical prope...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The successful synthesis of nanomaterials is contingent upon rigorous characterization to ensure the desired physical and chemical properties have been achieved. This guide provides a comparative analysis of two common analytical techniques, Ultraviolet-Visible (UV-Vis) Spectroscopy and Transmission Electron Microscopy (TEM), for the cross-validation of gold nanoparticle (AuNP) synthesis. By employing multiple analytical methods, researchers can obtain a more comprehensive and reliable understanding of their synthesized materials, a critical step in the development of nanoparticle-based applications, including those in the pharmaceutical industry.

This guide will focus on the characterization of spherical gold nanoparticles synthesized via the widely-used citrate reduction method, first reported by Turkevich.[1][2][3] This method involves the reduction of a gold salt, such as tetrachloroauric acid (HAuCl4), by a reducing agent, typically sodium citrate, in an aqueous solution.[1][2][3] The citrate ions also act as a capping agent, preventing the aggregation of the newly formed nanoparticles.[4]

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, as well as practical considerations such as cost and sample throughput.[5] UV-Vis spectroscopy offers a rapid and cost-effective method for determining the approximate size and concentration of AuNPs in a colloidal suspension, while TEM provides direct visualization of the nanoparticles, offering detailed information on their size, shape, and distribution.[5][6][7]

ParameterUV-Vis SpectroscopyTransmission Electron Microscopy (TEM)
Principle Measures the absorption of light by the sample, specifically the Localized Surface Plasmon Resonance (LSPR) of AuNPs.[6][8]A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen to form an image.[9]
Information Obtained Primary particle size (estimation), concentration (estimation), and aggregation state.[6][10]Direct measurement of particle size, size distribution, shape, and morphology.[7][11]
Sample Preparation Simple dilution of the colloidal suspension in a cuvette.[8]Requires drying a small droplet of the nanoparticle solution onto a specialized grid.[12][13]
Analysis Time Minutes per sample.[5]Hours per sample (including sample preparation and imaging).[5]
Cost Low initial investment and low cost per run.[5]High initial investment and higher cost per run.[5]
Statistical Representation Ensemble measurement of billions of particles in the light path.[5]Analysis of a smaller, localized population of particles (hundreds to thousands).[5]
Accuracy Size estimation can be influenced by particle shape and aggregation.[14][15]High accuracy for size and shape determination of individual particles.[11]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline the methodologies for the synthesis of gold nanoparticles and their subsequent analysis by UV-Vis spectroscopy and TEM.

This protocol is adapted from the Turkevich method.[1][2][3]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of tetrachloroauric acid (HAuCl4) in deionized water.

    • Prepare a 1% (w/v) solution of trisodium citrate dihydrate (Na3C6H5O7·2H2O) in deionized water.

  • Synthesis Procedure:

    • In a clean Erlenmeyer flask, bring 100 mL of the 1 mM HAuCl4 solution to a rolling boil while stirring vigorously with a magnetic stir bar.[1]

    • Once boiling, rapidly add a specific volume of the 1% trisodium citrate solution (e.g., 4 mL). The volume of citrate can be varied to control the final nanoparticle size.[1]

    • Continue heating and stirring the solution. A color change from pale yellow to blue and finally to a deep ruby red should be observed, indicating the formation of gold nanoparticles.[16]

    • Maintain the solution at a gentle boil for an additional 15 minutes to ensure the reaction is complete.[1]

    • Allow the solution to cool to room temperature while continuing to stir.

    • Store the resulting colloidal gold nanoparticle solution in a clean, dark container at 4°C.

This protocol outlines the steps for characterizing the synthesized gold nanoparticles using a UV-Vis spectrophotometer.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the wavelength range for scanning, typically from 400 nm to 700 nm for gold nanoparticles.

  • Sample Preparation:

    • Use a clean quartz or glass cuvette with a 1 cm path length.

    • Fill a reference cuvette with deionized water.

    • Dilute a small aliquot of the synthesized gold nanoparticle solution with deionized water to obtain an absorbance value within the linear range of the instrument (typically below 1.5).

  • Data Acquisition:

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with the sample cuvette.

    • Acquire the absorption spectrum of the gold nanoparticle solution.

    • Identify the wavelength of maximum absorbance (λmax), which corresponds to the surface plasmon resonance (SPR) peak.[6][8] The position of this peak is indicative of the nanoparticle size. For spherical AuNPs in the 10-30 nm range, the SPR peak is typically observed between 520 nm and 530 nm.[17][18]

This protocol describes the preparation of a sample for TEM analysis.

  • Grid Preparation:

    • Select a suitable TEM grid, typically a copper grid with a carbon support film (200-400 mesh).[12][13]

    • To improve the hydrophilicity of the grid surface and ensure good particle adhesion, the grid can be treated with plasma or UV/ozone cleaning.[13]

  • Sample Deposition:

    • Briefly sonicate the synthesized gold nanoparticle solution to break up any loose aggregates.[12]

    • Using fine-tipped tweezers, hold the TEM grid.

    • Place a small droplet (5-10 µL) of the diluted gold nanoparticle solution onto the shiny side of the grid.[12][13]

    • Allow the solution to sit on the grid for 30-60 seconds to allow the nanoparticles to adsorb to the carbon film.[12][13]

  • Staining and Drying (Optional):

    • For enhanced contrast, especially for very small nanoparticles, a negative staining step with a solution like uranyl acetate can be performed.[19]

    • Gently wick away the excess solution from the edge of the grid using filter paper.

    • Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to observe the overall distribution and the detailed morphology of individual nanoparticles.

    • Use the TEM software to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and size distribution.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and cross-validation process.

Synthesis_Workflow cluster_synthesis Gold Nanoparticle Synthesis cluster_characterization Cross-Validation Reactants HAuCl4 + Sodium Citrate Heating Heating & Stirring Reactants->Heating 1. Mix Formation AuNP Formation Heating->Formation 2. Reduce & Nucleate UVVis UV-Vis Spectroscopy Formation->UVVis 3a. Analyze Sample TEM Transmission Electron Microscopy Formation->TEM 3b. Analyze Sample Data Comparative Data Analysis UVVis->Data TEM->Data

Caption: Workflow for the synthesis and cross-validation of gold nanoparticles.

Analytical_Technique_Comparison cluster_synthesis_output Synthesized Product cluster_analysis_paths Analytical Pathways cluster_data_output Obtained Data cluster_interpretation Interpretation & Cross-Validation AuNP_Colloid Colloidal Gold Nanoparticles UVVis UV-Vis Spectroscopy AuNP_Colloid->UVVis TEM Transmission Electron Microscopy AuNP_Colloid->TEM UVVis_Data SPR Peak (λmax) Absorbance UVVis->UVVis_Data TEM_Data Particle Size Size Distribution Shape TEM->TEM_Data Interpretation Confirm Size & Quality UVVis_Data->Interpretation TEM_Data->Interpretation

Caption: Logical flow of cross-validating synthesis results with two analytical techniques.

References

Validation

Determining the Acidity of Electron-Deficient Phenylboronic Acids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The acidity of phenylboronic acids, quantified by their pKa values, is a critical parameter influencing their reactivity, bioavailability, and application i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of phenylboronic acids, quantified by their pKa values, is a critical parameter influencing their reactivity, bioavailability, and application in fields ranging from organic synthesis to medicinal chemistry. Electron-deficient phenylboronic acids, in particular, are of significant interest due to their enhanced Lewis acidity, which modulates their binding affinity for diols and influences their performance as sensors, catalysts, and therapeutic agents. This guide provides a comparative analysis of the pKa values of several electron-deficient phenylboronic acids, supported by established experimental protocols for their determination.

Comparative pKa Values of Electron-Deficient Phenylboronic Acids

The introduction of electron-withdrawing groups onto the phenyl ring significantly lowers the pKa of phenylboronic acid, thereby increasing its acidity. The table below summarizes the experimentally determined or predicted pKa values for a selection of commercially available electron-deficient phenylboronic acids.

Compound NameSubstituent(s)CAS NumberpKa (Predicted/Experimental)
4-Cyanophenylboronic acid4-CN126747-14-67.38 ± 0.10 (Predicted)[1]
4-Nitrophenylboronic acid4-NO₂24067-17-2~7.8 (Experimental)
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂73852-19-4Not explicitly found
3,4,5-Trichlorophenylboronic acid3,4,5-Cl₃862248-93-9Not explicitly found
Phenylboronic acid (for comparison)H98-80-68.86 (Experimental)

Note: The pKa values can vary depending on the experimental conditions such as solvent, temperature, and ionic strength. Predicted values are calculated using computational models.

Experimental Protocols for pKa Determination

The most common and reliable methods for the experimental determination of pKa values for boronic acids are potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the boronic acid and monitoring the corresponding change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology: [2][3][4][5]

  • Preparation of Solutions:

    • Prepare a standard solution of the phenylboronic acid (e.g., 1 mM) in a suitable solvent, typically deionized water or a mixed solvent system (e.g., acetonitrile-water) if solubility is a concern.[4]

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[2]

  • Apparatus Setup:

    • Calibrate a potentiometer using standard pH buffers (e.g., pH 4, 7, and 10).[2]

    • Place a known volume of the boronic acid solution (e.g., 20 mL) in a reaction vessel equipped with a magnetic stirrer.[2]

    • Immerse the calibrated pH electrode into the solution.

    • To create an inert atmosphere and prevent interference from atmospheric CO₂, purge the solution with nitrogen gas before and during the titration.[2]

  • Titration Procedure:

    • If necessary, acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a strong acid (e.g., 0.1 M HCl).[2]

    • Add the standardized base titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[2]

    • Continue the titration until the pH reaches a stable, high value (e.g., pH 12-12.5).[2]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest slope on the curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenylboronic acid in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Spectral Analysis:

    • Record the UV-Vis absorbance spectra of the phenylboronic acid in a highly acidic solution (to obtain the spectrum of the fully protonated species) and a highly basic solution (to obtain the spectrum of the fully deprotonated species).

    • Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant amount of the boronic acid stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the predetermined wavelength(s).

  • Data Analysis:

    • Plot the absorbance versus the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

Experimental Workflow and Logical Relationships

The determination of the pKa of an electron-deficient phenylboronic acid follows a structured experimental workflow. This process ensures accurate and reproducible results, which are fundamental for subsequent applications of these compounds.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Compound Select Phenylboronic Acid Solvent Choose Solvent System (e.g., H₂O, H₂O/MeCN) Compound->Solvent Potentiometric Potentiometric Titration Solvent->Potentiometric Spectrophotometric Spectrophotometric Titration Solvent->Spectrophotometric Titrant Prepare Standard Titrant (e.g., 0.1M NaOH) Titrant->Potentiometric IonicStrength Prepare Ionic Strength Adjuster (e.g., 0.15M KCl) IonicStrength->Potentiometric TitrationCurve Plot Titration Curve (pH vs. Volume) Potentiometric->TitrationCurve AbsorbanceCurve Plot Absorbance vs. pH Spectrophotometric->AbsorbanceCurve InflectionPoint Determine Inflection Point TitrationCurve->InflectionPoint AbsorbanceCurve->InflectionPoint pKaValue Calculate pKa InflectionPoint->pKaValue

Caption: Generalized workflow for the determination of pKa of phenylboronic acids.

This guide provides a foundational understanding of the acidity of electron-deficient phenylboronic acids and the experimental approaches to quantify this critical property. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions tailored to the compound of interest.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals. This document provides crucial safety, handling, and disposal information for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety, handling, and disposal information for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. The following guidelines are based on best practices for handling analogous boronic acid derivatives and are intended to ensure the safety of laboratory personnel and the environment.

Immediate Safety Precautions

Before handling 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, it is imperative to adhere to the following safety protocols to mitigate potential hazards. Based on data from structurally related compounds, this chemical should be treated as a substance that may cause skin, eye, and respiratory irritation.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[2] Always wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact, which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected prior to use and disposed of properly after handling.[6]To prevent skin contact and potential irritation.[1][5]
Body Protection A laboratory coat is required.[7] For tasks with a higher risk of exposure or when handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[8]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]To prevent irritation of the respiratory tract.[4][10]

Hazard Summary for Analogous Boronic Acids

The following table summarizes the hazard classifications for similar boronic acid compounds. It is recommended to handle 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with the assumption that it possesses similar hazardous properties.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[6][10]
Skin Irritation2H315: Causes skin irritation.[1][4][5]
Eye Irritation2AH319: Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation.[1][9][10]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[7] The chemical fume hood should be clean and free of clutter.

  • Handling:

    • Keep the container tightly closed when not in use.[1]

    • Avoid the formation of dust and aerosols.[10]

    • Use only in a well-ventilated area, such as a chemical fume hood.[9]

    • Wash hands and face thoroughly after handling.[5]

  • Spill Response:

    • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

    • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

    • Reporting: Report the spill to the appropriate safety personnel.[2]

Disposal Plan

All waste generated from the use of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Identification and Segregation:

    • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid".[4] The label should also include the date when the first waste is added.[4]

    • Segregation: This compound may be incompatible with strong oxidizing agents.[1][4] Store the waste container separately from these materials to prevent dangerous chemical reactions.[4]

  • Waste Accumulation:

    • Container Selection: Use a container that is compatible with the chemical. The original product container is often a suitable choice if it is in good condition.[4]

    • Solid Waste Collection: Place unwanted 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid and any contaminated disposable materials (e.g., weighing paper, gloves) directly into the designated hazardous waste container.[4]

    • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory.[4]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of hazardous chemical waste.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][11]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_chemical Handle Chemical prep_hood->handle_chemical handle_spill Spill Occurs handle_chemical->handle_spill Potential disp_waste Collect Hazardous Waste handle_chemical->disp_waste handle_cleanup Spill Cleanup Procedure handle_spill->handle_cleanup handle_cleanup->disp_waste disp_label Label and Segregate Waste disp_waste->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for handling and disposal of the chemical.

References

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